molecular formula C10H10ClNO4 B12048155 Propan-2-yl 5-chloro-2-nitrobenzoate CAS No. 51282-57-6

Propan-2-yl 5-chloro-2-nitrobenzoate

Cat. No.: B12048155
CAS No.: 51282-57-6
M. Wt: 243.64 g/mol
InChI Key: XKQPTNNHSOZIEF-UHFFFAOYSA-N
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Description

Propan-2-yl 5-chloro-2-nitrobenzoate is a useful research compound. Its molecular formula is C10H10ClNO4 and its molecular weight is 243.64 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51282-57-6

Molecular Formula

C10H10ClNO4

Molecular Weight

243.64 g/mol

IUPAC Name

propan-2-yl 5-chloro-2-nitrobenzoate

InChI

InChI=1S/C10H10ClNO4/c1-6(2)16-10(13)8-5-7(11)3-4-9(8)12(14)15/h3-6H,1-2H3

InChI Key

XKQPTNNHSOZIEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Propan-2-yl 5-chloro-2-nitrobenzoate CAS number and IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of propan-2-yl 5-chloro-2-nitrobenzoate, a valuable intermediate in organic synthesis. The document details its chemical identity, including its IUPAC nomenclature and CAS number, alongside a thorough exploration of its physicochemical properties. Detailed, step-by-step protocols for the synthesis of its precursor, 5-chloro-2-nitrobenzoic acid, and the subsequent esterification to yield the target compound are provided. Furthermore, this guide includes essential safety and handling procedures, predicted spectroscopic data for compound characterization, and a discussion of its potential applications in research and development.

Chemical Identity and Properties

1.1. Nomenclature and CAS Number

  • IUPAC Name: propan-2-yl 5-chloro-2-nitrobenzoate

  • Synonym: Isopropyl 5-chloro-2-nitrobenzoate

  • CAS Number: 1355213-63-3

  • Molecular Formula: C₁₀H₁₀ClNO₄

  • Molecular Weight: 243.64 g/mol [1]

  • InChI Key: XKQPTNNHSOZIEF-UHFFFAOYSA-N[1]

1.2. Physicochemical Properties

PropertyValueSource
AppearanceSolid (predicted)[1]
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in common organic solvents such as methanol, ethanol, and dichloromethane.Inferred from synthesis procedures
StabilityStable under normal laboratory conditions. Avoid strong acids, strong bases, and excessive heat.[1]

Synthesis of Propan-2-yl 5-chloro-2-nitrobenzoate

The synthesis of propan-2-yl 5-chloro-2-nitrobenzoate is a two-step process that begins with the nitration of o-chlorobenzoic acid to produce 5-chloro-2-nitrobenzoic acid, followed by a Fischer esterification with isopropanol.

2.1. Step 1: Synthesis of 5-Chloro-2-nitrobenzoic Acid

The synthesis of the carboxylic acid precursor is achieved through the nitration of o-chlorobenzoic acid. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring.

Experimental Protocol:

  • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, cautiously add 32 grams of o-chlorobenzoic acid to 160 grams of concentrated (100%) sulfuric acid.

  • Maintain the temperature below 0°C and slowly add a pre-cooled mixture of 16 grams of 80% nitric acid and 40 grams of 100% sulfuric acid dropwise over approximately one hour. The temperature must be kept below 0°C to minimize the formation of unwanted isomers.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 10-12 hours.

  • Slowly heat the mixture to 60°C.

  • Pour the reaction mixture onto 400 grams of crushed ice to precipitate the crude 2-chloro-5-nitrobenzoic acid.

  • Filter the solid product and wash with cold water.

  • For purification, recrystallize the crude product from boiling water. This step is crucial to remove any unreacted o-chlorobenzoic acid. A yield of approximately 92% of the pure product can be expected, with a melting point of 164-165°C.

Diagram of Synthesis Workflow:

Synthesis o-Chlorobenzoic Acid o-Chlorobenzoic Acid Nitration Nitration o-Chlorobenzoic Acid->Nitration H₂SO₄, HNO₃, <0°C Crude Product Precipitation Crude Product Precipitation Nitration->Crude Product Precipitation Ice Filtration & Washing Filtration & Washing Crude Product Precipitation->Filtration & Washing Recrystallization Recrystallization Filtration & Washing->Recrystallization Boiling Water 5-Chloro-2-nitrobenzoic Acid 5-Chloro-2-nitrobenzoic Acid Recrystallization->5-Chloro-2-nitrobenzoic Acid

Caption: Synthesis of 5-chloro-2-nitrobenzoic acid.

2.2. Step 2: Fischer Esterification to Propan-2-yl 5-chloro-2-nitrobenzoate

The second step involves the acid-catalyzed esterification of 5-chloro-2-nitrobenzoic acid with isopropanol. The use of an excess of isopropanol helps to drive the equilibrium towards the formation of the ester.[2]

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 10 grams (approximately 49.6 mmol) of 5-chloro-2-nitrobenzoic acid in 100 mL of isopropanol.

  • Carefully add a catalytic amount (e.g., 1-2 mL) of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess isopropanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acidic catalyst) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude propan-2-yl 5-chloro-2-nitrobenzoate.

  • The crude product can be further purified by column chromatography on silica gel.

Diagram of Esterification Workflow:

Esterification 5-Chloro-2-nitrobenzoic Acid 5-Chloro-2-nitrobenzoic Acid Esterification Esterification 5-Chloro-2-nitrobenzoic Acid->Esterification Isopropanol, H₂SO₄ (cat.), Reflux Workup Workup Esterification->Workup Solvent Removal, Extraction Purification Purification Workup->Purification Column Chromatography Propan-2-yl 5-chloro-2-nitrobenzoate Propan-2-yl 5-chloro-2-nitrobenzoate Purification->Propan-2-yl 5-chloro-2-nitrobenzoate

Caption: Fischer esterification of 5-chloro-2-nitrobenzoic acid.

Spectroscopic Characterization (Predicted)

3.1. ¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the isopropyl group. The aromatic region will likely display a complex splitting pattern due to the substitution on the benzene ring. The isopropyl group will exhibit a septet for the CH proton and a doublet for the two CH₃ groups.

3.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the isopropyl group. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nitro and chloro substituents.

3.3. IR (Infrared) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl group (C=O) of the ester at approximately 1720-1740 cm⁻¹. Other significant peaks will include those for the C-O stretching of the ester, the N-O stretching of the nitro group (around 1530 and 1350 cm⁻¹), and the C-Cl stretching in the aromatic region.[3][4]

3.4. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the isopropyl group and other characteristic fragments.

Safety and Handling

While specific toxicity data for propan-2-yl 5-chloro-2-nitrobenzoate is not available, the safety precautions should be based on those for its parent acid and other related nitroaromatic compounds.[5]

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[5]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Fire Safety: The compound is expected to be combustible. Keep away from heat, sparks, and open flames. Use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or foam.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air and keep comfortable for breathing.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Potential Applications

Propan-2-yl 5-chloro-2-nitrobenzoate, as a derivative of 5-chloro-2-nitrobenzoic acid, is a potentially useful intermediate in organic synthesis. The presence of multiple functional groups (ester, chloro, and nitro) allows for a variety of chemical transformations. Potential applications include:

  • Pharmaceutical Synthesis: The nitro group can be reduced to an amine, providing a key building block for the synthesis of more complex, biologically active molecules.

  • Agrochemical Research: Many nitroaromatic compounds and their derivatives exhibit herbicidal or pesticidal activity.

  • Materials Science: The compound could be used as a monomer or an intermediate in the synthesis of specialty polymers and dyes.

References

  • Sigma-Aldrich.
  • PubChem. 5-Chloro-2-nitrobenzoic acid.
  • Fischer Esterification: Mechanism & Examples. NROChemistry.
  • Fischer Esterific
  • Methyl 5-chloro-2-nitrobenzoate - PMC.
  • Interpretation of two sample infrared spectra. YouTube.
  • Organic Compounds Containing Halogens. Chemistry LibreTexts.
  • Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. Carl ROTH.
  • A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives.
  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Gener
  • 5.
  • 5-Chloro-2-nitrobenzoic acid | C7H4ClNO4 | CID 17286. PubChem.
  • Methyl 5-chloro-2-nitrobenzo
  • 5-Chloro-2-nitrobenzoic acid 99 2516-95-2. Sigma-Aldrich.
  • 5-Chloro-2-nitrobenzoic acid(2516-95-2) 1H NMR spectrum. ChemicalBook.
  • 5-Chloro-2-nitrobenzoic acid - the NIST WebBook. NIST.
  • Isopropyl 5-chloro-4-methyl-2-nitrobenzoate | C11H12ClNO4 | CID 67119436. PubChem.
  • 2,4-DICHLOROBENZYL 2-CHLORO-5-NITROBENZO
  • 3 - The Royal Society of Chemistry.
  • 5-Chloro-2-nitrobenzoic acid(2516-95-2)IR1. ChemicalBook.
  • 1-Chloro-2-nitro-benzene - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • Fischer Esterific
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.

Sources

A Technical Guide to the Thermodynamic Stability of Isopropyl 5-chloro-2-nitrobenzoate and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isopropyl 5-chloro-2-nitrobenzoate and its related derivatives are key intermediates in the synthesis of complex pharmaceutical agents.[1][2] Their thermodynamic stability is a critical parameter that dictates storage conditions, shelf-life, and reaction compatibility during drug development and manufacturing.[3] This technical guide provides an in-depth analysis of the factors governing the stability of this molecular scaffold. We will explore the principal degradation pathways—thermal, hydrolytic, and photochemical—by examining the inherent reactivity conferred by the nitro, chloro, and isopropyl ester functional groups. Furthermore, this whitepaper details the experimental protocols and computational methodologies essential for a comprehensive stability assessment, offering researchers and drug development professionals a robust framework for characterizing and mitigating potential stability liabilities.

Introduction: The Imperative of Stability in Drug Synthesis

In pharmaceutical development, the journey from a starting material to an active pharmaceutical ingredient (API) is fraught with chemical challenges. The stability of each intermediate is paramount; an unstable compound can lead to yield loss, the formation of toxic impurities, and batch-to-batch variability.[3] Aromatic carboxylic acids and their derivatives, like benzoates, are valued for their structural versatility and chemical stability.[2] However, the introduction of highly energetic and electron-withdrawing substituents, such as the nitro group (-NO2), fundamentally alters this profile.[4]

The nitro group, while a versatile synthon, is also a well-known contributor to the chemical recalcitrance and potential energetic properties of molecules.[4][5] When combined with a chlorine atom and an ester linkage, as in isopropyl 5-chloro-2-nitrobenzoate, the resulting molecule possesses multiple potential points of failure. Understanding its thermodynamic stability is not merely an academic exercise but a critical step in process safety, formulation development, and regulatory compliance.[3][6] This guide synthesizes established principles of physical organic chemistry and proven analytical techniques to build a comprehensive stability profile for this class of compounds.

Molecular Structure and Inherent Electronic Effects

The stability of isopropyl 5-chloro-2-nitrobenzoate is intrinsically linked to its molecular architecture. The benzene ring is substituted with three distinct functional groups, each exerting a unique electronic influence that dictates the molecule's overall reactivity.

  • Nitro Group (-NO2): Positioned ortho to the ester, the nitro group is a powerful electron-withdrawing group through both inductive and resonance effects.[7] This significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack but activating it for nucleophilic aromatic substitution. Crucially, it renders the entire molecule susceptible to specific degradation pathways.[4][8]

  • Chloro Group (-Cl): Located meta to the ester, the chlorine atom is electron-withdrawing via its inductive effect but can be weakly electron-donating through resonance.[9] Its primary impact is to further decrease the ring's electron density, reinforcing the effect of the nitro group.

  • Isopropyl Ester Group (-COOCH(CH3)2): The ester linkage is a primary site for hydrolytic cleavage. The electron-withdrawing nature of the substituted ring enhances the electrophilicity of the ester's carbonyl carbon, making it a more prominent target for nucleophilic attack.[10]

These combined effects create a molecule with distinct regions of reactivity, predisposing it to several modes of degradation under thermal, hydrolytic, or photolytic stress.

Figure 1: Structure of Isopropyl 5-chloro-2-nitrobenzoate.

Principal Degradation Pathways

The thermodynamic stability of a molecule is defined by its resistance to decomposition. For isopropyl 5-chloro-2-nitrobenzoate, three primary degradation routes must be considered.

Thermal Decomposition

Nitroaromatic compounds are known for their energetic nature and potential for thermal decomposition.[11] The primary initiating steps for the thermal decomposition of nitroaromatics typically involve the C-NO2 bond, which is often the weakest bond in the molecule.[12]

Two competing mechanisms are prevalent:

  • C-NO2 Bond Homolysis: This involves the cleavage of the carbon-nitro bond to form an aromatic radical and a nitrogen dioxide radical (•NO2).[12][13] The bond dissociation energy for C-NO2 in nitrobenzene derivatives is approximately 71 kcal/mol.[12]

  • Nitro-Nitrite Isomerization: The nitro group can rearrange to a nitrite group (-ONO), which is followed by the rapid cleavage of the much weaker O-NO bond.[13]

For ortho-substituted nitroaromatics, intramolecular reactions can provide lower energy decomposition pathways. The presence of the ortho-ester group could potentially lead to intramolecular cyclization or rearrangement reactions upon heating, a phenomenon seen in other ortho-substituted nitro compounds.[14]

Hydrolytic Instability

The ester functional group is susceptible to hydrolysis under both acidic and basic conditions. The rate of this degradation is highly dependent on pH.[15][16]

  • Base-Catalyzed Hydrolysis: This is typically the most significant hydrolytic pathway for esters. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon. The presence of two strong electron-withdrawing groups (nitro and chloro) on the aromatic ring significantly increases the partial positive charge on the carbonyl carbon, making the ester much more susceptible to this attack compared to an unsubstituted benzoate ester.[10][17] The reaction proceeds via a tetrahedral intermediate to yield isopropyl alcohol and the 5-chloro-2-nitrobenzoate anion.

  • Acid-Catalyzed Hydrolysis: While generally slower than base-catalyzed hydrolysis for esters, this pathway can still be relevant. It involves the protonation of the carbonyl oxygen, which further enhances the electrophilicity of the carbonyl carbon for attack by a water molecule.

Given the electronic properties of the molecule, significant hydrolytic instability, particularly in neutral to basic aqueous environments, is anticipated.

Photochemical Decomposition

Aromatic nitro compounds, especially those with a substituent ortho to the nitro group, are often photolabile.[18] The ortho-nitrobenzyl moiety is a well-known photoremovable protecting group, and its mechanism of cleavage is relevant here. Upon UV irradiation, the nitro group can abstract a hydrogen atom from an adjacent benzylic position.[18] In the case of isopropyl 5-chloro-2-nitrobenzoate, this could potentially involve an intramolecular hydrogen abstraction from the isopropyl group, leading to a complex series of rearrangement and fragmentation reactions. This inherent photosensitivity necessitates careful handling and storage to protect the compound from light.[15][19]

Degradation_Pathways cluster_stress Stress Condition cluster_mech Primary Mechanism cluster_prod Primary Degradation Products main Isopropyl 5-chloro-2-nitrobenzoate heat Thermal Stress (Heat) main->heat hydrolysis Hydrolytic Stress (pH, H₂O) main->hydrolysis light Photolytic Stress (UV/Vis Light) main->light mech_thermal C-NO₂ Bond Homolysis & Nitro-Nitrite Isomerization heat->mech_thermal mech_hydrolysis Nucleophilic Acyl Substitution (Ester Cleavage) hydrolysis->mech_hydrolysis mech_photo Intramolecular H-Abstraction & Rearrangement light->mech_photo prod_thermal Aromatic Radicals, NOx mech_thermal->prod_thermal prod_hydrolysis 5-Chloro-2-nitrobenzoic Acid + Isopropyl Alcohol mech_hydrolysis->prod_hydrolysis prod_photo Photorearranged Isomers & Fragments mech_photo->prod_photo

Figure 2: Key Degradation Pathways for Isopropyl 5-chloro-2-nitrobenzoate.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is required to quantify the stability of isopropyl 5-chloro-2-nitrobenzoate derivatives. This involves subjecting the compound to forced degradation under various stress conditions and analyzing the outcomes.[15]

Thermal Analysis

Thermal analysis techniques are indispensable for determining the temperature at which a compound begins to decompose.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, purity, and enthalpy of fusion. More importantly for stability, it can detect the onset temperature of exothermic decomposition events, providing a critical safety parameter.[20][21]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which decomposition begins (onset temperature) and to quantify the mass loss associated with different decomposition steps.

Table 1: Example Protocols for Thermal Analysis

Parameter Differential Scanning Calorimetry (DSC) Thermogravimetric Analysis (TGA)
Sample Size 1-5 mg 5-10 mg
Pan Type Hermetically sealed aluminum or gold-plated pan Open ceramic or platinum pan
Atmosphere Inert (Nitrogen) at 20-50 mL/min Inert (Nitrogen) at 20-50 mL/min
Heating Rate 5-20 °C/min 10-20 °C/min
Temperature Range Ambient to 400 °C (or decomposition onset) Ambient to 600 °C
Key Output Melting Point (°C), Enthalpy of Fusion (J/g), Decomposition Onset (°C) Onset of Mass Loss (°C), % Mass Loss vs. Temp

| Causality | Sealing the pan in DSC contains volatiles and allows for the accurate measurement of thermal events like melting and decomposition without mass loss from simple evaporation.[20] | An open pan in TGA is essential to allow gaseous decomposition products to escape, enabling the accurate measurement of mass loss over time. |

Hydrolytic Stability Assessment

Forced degradation studies across a range of pH values are used to determine the kinetics of hydrolysis.

Step-by-Step Protocol for Hydrolytic Stability:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a water-miscible organic solvent (e.g., acetonitrile).

  • Buffer Preparation: Prepare aqueous buffers at relevant pH values, typically pH 2 (acidic), pH 7 (neutral), and pH 10 (basic).

  • Incubation: Spike the stock solution into each buffer at a known final concentration. The final percentage of organic solvent should be low (<5%) to avoid impacting the kinetics. Incubate the solutions in a temperature-controlled environment (e.g., 40-60 °C) to accelerate degradation.[15]

  • Time Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution. Quench the reaction if necessary (e.g., by neutralizing the pH or freezing).

  • Quantification: Analyze the samples using a stability-indicating HPLC-UV method. This method must be able to separate the parent compound from its degradation products.

  • Data Analysis: Plot the natural logarithm of the parent compound concentration versus time. For a first-order reaction, the slope of this line gives the negative rate constant (-k).[22] The half-life (t1/2) can then be calculated as 0.693/k.

Photostability Testing

Photostability testing is conducted according to established guidelines, such as ICH Q1B, to assess the impact of light exposure.

Step-by-Step Protocol for Photostability:

  • Sample Preparation: Place the solid compound and a solution of the compound in a photochemically inert and transparent container.

  • Dark Control: Prepare an identical set of samples and wrap them in aluminum foil to serve as dark controls.

  • Exposure: Place both sets of samples in a photostability chamber and expose them to a controlled light source that provides both cool white fluorescent and near-ultraviolet light.

  • Analysis: After a specified duration of exposure, analyze both the exposed samples and the dark controls by HPLC to quantify any degradation. Assess for physical changes like color alteration.

  • Interpretation: A significant difference in degradation between the exposed sample and the dark control indicates photolytic instability.

Experimental_Workflow start Characterize Isopropyl 5-chloro-2-nitrobenzoate thermal Thermal Stability Analysis start->thermal hydrolytic Hydrolytic Stability Analysis start->hydrolytic photo Photostability Analysis start->photo dsc_tga Perform DSC & TGA thermal->dsc_tga forced_deg Forced Degradation (pH 2, 7, 10 at 50°C) hydrolytic->forced_deg ich_q1b Expose Solid & Solution (ICH Q1B Conditions) photo->ich_q1b thermal_data Determine T_onset (Decomposition) Melting Point, % Mass Loss dsc_tga->thermal_data end Comprehensive Stability Profile thermal_data->end hplc_analysis HPLC Analysis at Time Points forced_deg->hplc_analysis kinetic_model Calculate Rate Constants (k) and Half-life (t½) hplc_analysis->kinetic_model kinetic_model->end compare_control Analyze vs. Dark Control by HPLC ich_q1b->compare_control photo_data Quantify % Degradation Assess Color Change compare_control->photo_data photo_data->end

Figure 3: Integrated Workflow for Assessing Thermodynamic Stability.

Computational Chemistry in Stability Prediction

Alongside experimental work, computational modeling provides valuable predictive insights.[10] Density Functional Theory (DFT) can be used to calculate bond dissociation energies (BDEs), helping to identify the weakest bonds in the molecule, such as the C-NO2 bond.[23][24] Furthermore, quantum chemical calculations can model the transition states of degradation reactions, such as hydrolysis, to estimate the activation energy barriers, providing a theoretical basis to compare the likelihood of different degradation pathways.[21]

Summary and Data Interpretation

Based on the chemical principles outlined, a hypothetical stability profile for isopropyl 5-chloro-2-nitrobenzoate can be projected. This serves as a guide for what researchers might expect to find through experimentation.

Table 2: Predicted Stability Profile and Interpretation

Stability Type Predicted Outcome Implication for Handling and Development
Thermal Moderate stability, with decomposition likely initiating >150-200 °C. The decomposition will be exothermic. Avoid high temperatures in reactions and drying processes. DSC is critical for determining the maximum safe operating temperature.
Hydrolytic Low stability, especially under basic conditions (pH > 7). Rapid degradation is expected. Avoid aqueous basic conditions. Reactions should be run under anhydrous or acidic conditions. Buffering of formulations will be critical.

| Photolytic | Likely unstable upon exposure to UV/near-UV light. | Protect from light at all stages of synthesis, purification, and storage using amber glassware or light-blocking containers. |

Conclusion

The thermodynamic stability of isopropyl 5-chloro-2-nitrobenzoate derivatives is a complex interplay of the electronic effects of its substituent groups. The presence of a nitro group ortho to the ester and a chloro group on the aromatic ring predisposes the molecule to distinct degradation pathways, namely thermal decomposition, base-catalyzed hydrolysis, and photolysis. A thorough characterization, employing an integrated strategy of thermal analysis (DSC/TGA), forced degradation studies (hydrolysis and photolysis), and analytical quantification (HPLC), is essential for any research or development program utilizing this scaffold. The insights gained from such studies are critical for ensuring the safety, quality, and efficacy of the final pharmaceutical product.

References

  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Semantic Scholar.
  • Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid?. PMC.
  • Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatlc Explosives. ElectronicsAndBooks.
  • Thermochemical study to assess the energetical and structural effects of nitro substituents in methyl benzoate isomers. ResearchGate.
  • Methyl 3-nitrobenzoate. ResearchGate.
  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH.
  • Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. PMC - NIH.
  • WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC.
  • Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate.
  • Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC.
  • Thermal decomposition of some nitroanilinoacetic acids. Indian Academy of Sciences.
  • unraveling the reactivity of nitrate ester explosives: insights from femtosecond time-resolved mass spectrometry and computational chemistry. VCU Scholars Compass.
  • 14.3. Substituent Effects. Organic Chemistry II - Lumen Learning.
  • Substituent effects of nitro group in cyclic compounds. OUCI.
  • Understanding Drug Stability: Factors, Evaluation, and Importance in Pharmaceuticals.
  • Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters. ResearchGate.
  • Influence of Nitro Group Substitutes to the Stability and Energetic Properties of N-(2,4,6-trinitrophenyl)-1 H - 1,2,4-triazol-3-amine. ResearchGate.
  • 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.
  • A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives.
  • Isopropyl 5-chloro-4-methyl-2-nitrobenzoate. PubChem.
  • Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. ResearchGate.
  • 4 Factors Influencing the Stability of Medicinal Products. QbD Group.
  • Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone. MDPI.
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
  • Factors Affecting Drug Stability-A Major Concern to the Pharmaceutical Industry in the Drug Development and its Commercialization.
  • Hydrolysis of isopropyl chloride. Google Patents.
  • Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically.
  • Methyl 5-chloro-2-nitrobenzoate. PMC - NIH.
  • Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. Carl ROTH.
  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI.
  • Methyl 5-chloro-2-nitrobenzoate 97 51282-49-6. Sigma-Aldrich.
  • Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde. Benchchem.
  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega.
  • Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. ResearchGate.
  • Isopropyl 5-chloro-4-methyl-2-nitrobenzoate (1 x 5 g). Reagentia.
  • Methyl 5-chloro-2-nitro-benzoate. PubMed.
  • 2-Chloro-5-Nitrobenzoic Acid: Properties, Uses, and Production.
  • Isopropyl 5-chloro-2-nitrobenzoate AldrichCPR. Sigma-Aldrich.

Sources

Potential pharmaceutical applications of Propan-2-yl 5-chloro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

The landscape of drug discovery is in constant pursuit of novel molecular entities that offer improved efficacy, selectivity, and safety profiles. Within this context, nitrobenzoate derivatives have emerged as a promising class of compounds with a diverse range of biological activities. This technical guide provides an in-depth exploration of Propan-2-yl 5-chloro-2-nitrobenzoate, a compound at the intersection of several key pharmacophores. While direct literature on this specific ester is nascent, this document synthesizes data from structurally related analogs to build a compelling case for its investigation as a potential therapeutic agent. We will delve into its rational design, proposed synthesis, and a strategic framework for evaluating its potential in oncology, infectious diseases, and beyond. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical spaces in the quest for next-generation pharmaceuticals.

Introduction: The Therapeutic Potential of Nitroaromatic Compounds

Nitroaromatic compounds, historically associated with explosives and dyes, have carved a significant niche in modern pharmacology.[1] The electron-withdrawing nature of the nitro group profoundly influences the electronic properties of the aromatic ring, often enhancing the molecule's interaction with biological targets.[2] This has led to the development of numerous nitro-containing drugs with applications ranging from antibiotics like chloramphenicol and metronidazole to agents used in cancer therapy.[1]

The 5-chloro-2-nitrobenzoic acid backbone, the precursor to our topic compound, has been identified as a key intermediate in the synthesis of various biologically active molecules.[3][4] Derivatives of this acid have demonstrated notable antibacterial, antifungal, and even anticancer properties.[5][6][7][8] The presence of the chloro and nitro functional groups on the benzene ring is often associated with enhanced biological efficacy.[8] This guide will extrapolate from the known activities of these analogs to project the potential pharmaceutical applications of Propan-2-yl 5-chloro-2-nitrobenzoate.

Rationale for Propan-2-yl 5-chloro-2-nitrobenzoate as a Drug Candidate

The design of Propan-2-yl 5-chloro-2-nitrobenzoate is predicated on the principle of molecular hybridization, combining the established bioactivity of the 5-chloro-2-nitrobenzoate core with an isopropyl ester moiety. This esterification serves a dual purpose:

  • Modulation of Physicochemical Properties: The isopropyl group can enhance the compound's lipophilicity, potentially improving its membrane permeability and oral bioavailability. This is a critical consideration in drug design, as it can significantly impact the pharmacokinetic profile of a molecule.

  • Prodrug Strategy: Esters are often employed as prodrugs that can be hydrolyzed in vivo by esterases to release the active carboxylic acid. This can lead to targeted drug delivery and a more favorable therapeutic index.

The core 5-chloro-2-nitrobenzoate scaffold has been shown to interact with various biological targets. For instance, derivatives have been investigated for their ability to inhibit signaling pathways critical for cancer cell proliferation, such as the PI3K/AKT pathway.[8] Furthermore, the antimicrobial activity of related compounds suggests potential mechanisms involving the disruption of microbial cell membranes or essential enzymatic processes.[5][9][10]

Synthesis and Characterization

The synthesis of Propan-2-yl 5-chloro-2-nitrobenzoate can be readily achieved through standard esterification procedures, starting from the commercially available 5-chloro-2-nitrobenzoic acid.

Proposed Synthetic Protocol

A robust and scalable synthesis can be achieved via acid-catalyzed esterification (Fischer esterification) or by conversion to the more reactive acyl chloride followed by reaction with propan-2-ol.

Method A: Fischer Esterification

  • Reaction Setup: To a solution of 5-chloro-2-nitrobenzoic acid (1.0 eq) in an excess of propan-2-ol, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reaction Conditions: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess propan-2-ol under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Method B: Acyl Chloride Intermediate

  • Acyl Chloride Formation: Reflux a solution of 5-chloro-2-nitrobenzoic acid (1.0 eq) in thionyl chloride (SOCl₂) for 2-3 hours.[9] Remove the excess thionyl chloride by distillation under reduced pressure.

  • Esterification: Dissolve the resulting crude 5-chloro-2-nitrobenzoyl chloride in a suitable anhydrous solvent like dichloromethane (DCM). Cool the solution to 0°C and add propan-2-ol (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) (1.2 eq) dropwise.[9]

  • Reaction and Purification: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine. Dry the organic layer and purify the product by column chromatography.

Physicochemical Characterization

The identity and purity of the synthesized Propan-2-yl 5-chloro-2-nitrobenzoate should be confirmed using a suite of analytical techniques.

Parameter Anticipated Value/Characteristic
Molecular Formula C₁₀H₁₀ClNO₄
Molecular Weight 243.64 g/mol
Appearance Off-white to pale yellow solid
Melting Point To be determined experimentally
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, acetone, ethyl acetate) and have limited aqueous solubility.

Potential Pharmaceutical Applications & Investigational Pathways

Based on the established biological activities of structurally similar nitrobenzoate derivatives, we propose the following avenues of investigation for Propan-2-yl 5-chloro-2-nitrobenzoate.

Antibacterial Activity

Derivatives of 2-chloro-5-nitrobenzoic acid have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5][11]

Proposed Investigational Workflow:

Caption: Workflow for evaluating antibacterial potential.

Antifungal Activity

Nitrobenzoate derivatives have also shown promise as antifungal agents.[7] The structural features of Propan-2-yl 5-chloro-2-nitrobenzoate warrant its investigation against a panel of pathogenic fungi.

Proposed Experimental Protocol: Antifungal Susceptibility Testing

  • Fungal Strains: A panel of clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus) should be used.

  • Assay Method: Broth microdilution assays according to the Clinical and Laboratory Standards Institute (CLSI) guidelines should be performed to determine the Minimum Inhibitory Concentration (MIC).

  • Data Analysis: The MIC values will be determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth.

Anticancer Activity

5-Chloro-2-nitrobenzoic acid has been reported to have cytotoxic effects against various cancer cell lines, including leukemia and carcinoma cells.[6] The potential for Propan-2-yl 5-chloro-2-nitrobenzoate to act as an anticancer agent should be thoroughly investigated.

Proposed Investigational Pathway:

Anticancer_Pathway cluster_cell_based Cell-Based Assays cluster_pathway Signaling Pathway Analysis cluster_in_vivo In Vivo Studies Cell_Screen Cytotoxicity Screening (e.g., NCI-60 panel) Apoptosis Apoptosis Assays (e.g., Annexin V/PI staining) Cell_Screen->Apoptosis For active cell lines PI3K_AKT PI3K/AKT Pathway Inhibition (Western Blot, Kinase Assays) Apoptosis->PI3K_AKT Investigate mechanism Xenograft Xenograft Mouse Models PI3K_AKT->Xenograft Validate in vivo efficacy

Caption: Investigational pathway for anticancer potential.

Conclusion and Future Directions

Propan-2-yl 5-chloro-2-nitrobenzoate represents a promising, yet underexplored, molecule with significant potential for pharmaceutical development. By leveraging the known biological activities of its structural analogs, a clear path for its investigation has been outlined. The synthesis is straightforward, and the proposed screening cascades in antibacterial, antifungal, and anticancer research provide a solid framework for its preclinical evaluation. Future work should focus on the synthesis of a library of related esters to establish structure-activity relationships (SAR) and to optimize the pharmacokinetic and pharmacodynamic properties of this promising scaffold. The insights gained from these studies will be invaluable in determining the ultimate therapeutic utility of Propan-2-yl 5-chloro-2-nitrobenzoate and its derivatives.

References

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. Available from: [Link]

  • Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. National Institutes of Health (NIH). Available from: [Link]

  • 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. ResearchGate. Available from: [Link]

  • Nitrobenzoates and nitrothiobenzoates with activity against M. tuberculosis. Ciência-UCP. Available from: [Link]

  • 5-Chloro-2-nitrobenzoic acid | C7H4ClNO4 | CID 17286. PubChem. Available from: [Link]

  • Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Nitro-containing pharmaceuticals and functional materials. ResearchGate. Available from: [Link]

  • Methyl 5-chloro-2-nitrobenzoate. National Institutes of Health (NIH). Available from: [Link]

  • A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives. IP.com. Available from: [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. PubMed. Available from: [Link]

  • Preparation of 2-chloro-5-nitrobenzoic acid. PrepChem.com. Available from: [Link]

  • 2-Chloro-5-nitrobenzoicacid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. Available from: [Link]

  • Methyl 5-chloro-2-nitrobenzoate - Publications - PubChem Articles. EPA. Available from: [Link]

  • Production process of 2-chloro-5-nitrobenzoic acid. Google Patents.

Sources

Methodological & Application

Synthesis protocol for Propan-2-yl 5-chloro-2-nitrobenzoate from 5-chloro-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of Propan-2-yl 5-chloro-2-nitrobenzoate (CAS: 39075-43-9) from 5-chloro-2-nitrobenzoic acid . While direct Fischer esterification is often employed for simple benzoates, the steric hindrance introduced by the ortho-nitro group, combined with the electronic deactivation of the ring, necessitates a more aggressive activation strategy to ensure high yields. This protocol utilizes an Acyl Chloride Activation pathway via Thionyl Chloride (


), followed by nucleophilic acyl substitution with isopropanol (IPA). This method minimizes equilibrium limitations and byproduct formation, offering a self-validating workflow for research and drug development applications.

Strategic Rationale & Chemistry

The Challenge: Steric and Electronic Deactivation

The target substrate, 5-chloro-2-nitrobenzoic acid, presents two specific challenges for standard esterification:

  • Steric Hindrance: The nitro group at the ortho (2-position) creates significant steric bulk, shielding the carbonyl carbon from nucleophilic attack by secondary alcohols like isopropanol.

  • Electronic Effects: While the nitro group is electron-withdrawing (making the carbonyl carbon more electrophilic), it also deactivates the ring. However, the primary hurdle in direct Fischer esterification here is the unfavorable equilibrium and slow kinetics due to the bulky ortho substituent.

The Solution: Acid Chloride Activation

To overcome these barriers, this protocol converts the carboxylic acid into an acid chloride. The chloride ion is an excellent leaving group, significantly increasing the reactivity of the carbonyl center toward the sterically hindered secondary alcohol (isopropanol).

Key Advantages:

  • Irreversibility: Unlike Fischer esterification, the formation of the ester from an acid chloride is effectively irreversible under basic conditions.

  • Rate: The reaction proceeds rapidly even with bulky ortho substituents.

  • Purification: Byproducts (HCl,

    
    ) are gaseous or easily removed via aqueous workup.
    

Reaction Mechanism & Workflow

Mechanistic Pathway

The synthesis proceeds in two distinct phases: Activation and Esterification .

ReactionMechanism Start 5-chloro-2-nitrobenzoic acid Inter Intermediate: Acid Chloride Start->Inter Activation (Reflux) Reagent1 SOCl2 + cat. DMF Reagent1->Inter Product Propan-2-yl 5-chloro-2-nitrobenzoate Inter->Product Nucleophilic Substitution Byproducts Byproducts: SO2(g), HCl(g) Inter->Byproducts Reagent2 Isopropanol + Base Reagent2->Product

Figure 1: Sequential workflow for the conversion of 5-chloro-2-nitrobenzoic acid to its isopropyl ester.

Detailed Mechanism
  • Vilsmeier-Haack Activation: Catalytic DMF reacts with

    
     to form a reactive chloroiminium species, which converts the carboxylic acid to the acid chloride more efficiently than 
    
    
    
    alone.
  • Nucleophilic Attack: Isopropanol attacks the highly electrophilic carbonyl of the acid chloride.

  • Elimination: The tetrahedral intermediate collapses, expelling

    
    .
    
  • Scavenging: A base (Triethylamine or Pyridine) neutralizes the generated HCl to drive the reaction to completion and prevent acid-catalyzed degradation.

Experimental Protocol

Materials & Equipment
ReagentCASEquiv.Role
5-chloro-2-nitrobenzoic acid 2516-96-31.0Starting Material
Thionyl Chloride (

)
7719-09-73.0Chlorinating Agent
N,N-Dimethylformamide (DMF) 68-12-2Cat. (2-3 drops)Catalyst
Isopropanol (IPA) 67-63-05.0Nucleophile / Solvent
Triethylamine (

)
121-44-81.2Acid Scavenger
Dichloromethane (DCM) 75-09-2SolventReaction Solvent

Equipment:

  • Round-bottom flask (2-neck)

  • Reflux condenser with

    
     drying tube or 
    
    
    
    line
  • Magnetic stirrer & heating mantle

  • Rotary evaporator[1]

  • Addition funnel (pressure-equalizing)

Step-by-Step Methodology
Phase 1: Acid Chloride Formation
  • Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 5-chloro-2-nitrobenzoic acid (10.0 g, 49.6 mmol) in anhydrous DCM (50 mL).

    • Note: The starting material may not fully dissolve initially.

  • Activation: Add Thionyl Chloride (10.8 mL, 148 mmol) slowly via syringe.

  • Catalysis: Add 2-3 drops of anhydrous DMF .

    • Observation: Immediate gas evolution (

      
      , 
      
      
      
      ) indicates reaction initiation.
  • Reflux: Attach a reflux condenser. Heat the mixture to gentle reflux (

    
    ) for 2–3 hours.
    
    • Endpoint: The reaction is complete when the solution becomes clear and gas evolution ceases.

  • Isolation: Cool the mixture to room temperature. Concentrate the solution on a rotary evaporator to remove DCM and excess

    
    .
    
    • Critical Step: Add 20 mL of dry toluene and re-evaporate. This azeotropically removes trace thionyl chloride, which is detrimental to the next step.

Phase 2: Esterification[2]
  • Solvation: Redissolve the crude yellow oil (acid chloride) in anhydrous DCM (50 mL) and cool to

    
     in an ice bath.
    
  • Addition: In a separate vessel, mix Isopropanol (19 mL, ~250 mmol) with Triethylamine (8.3 mL, 60 mmol). Add this mixture dropwise to the cold acid chloride solution over 20 minutes.

    • Control: Maintain temperature below

      
       to prevent side reactions.
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Validation: Check by TLC (Silica, 20% EtOAc/Hexane). The acid chloride (and any hydrolyzed acid) should be absent.

Phase 3: Workup & Purification
  • Quench: Pour the reaction mixture into 100 mL of ice-cold water.

  • Extraction: Separate the organic layer.[1][3] Extract the aqueous layer once with DCM (30 mL).

  • Washing: Wash the combined organics sequentially with:

    • 1M

      
       (50 mL) – Removes excess amine/pyridine.
      
    • Sat.

      
       (50 mL) – Removes unreacted acid.
      
    • Brine (50 mL) – Drying.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Final Purification: The resulting oil/solid is typically >95% pure. If necessary, purify via flash column chromatography (Silica gel, Hexane:EtOAc 9:1) or recrystallization from cold hexane/ethanol if solid.

Characterization & Quality Control

TechniqueExpected SignalInterpretation

NMR
(

)

1.40 (d, 6H)
Isopropyl Methyls (

)

5.30 (sept, 1H)
Isopropyl Methine (

)

7.60 - 8.20 (m, 3H)
Aromatic protons (pattern specific to 1,2,5-substitution)
IR Spectroscopy ~1730

Ester

stretch (Strong)
~1530 & 1350

Nitro

stretches
TLC

~0.6-0.7
(20% EtOAc/Hexane) - Distinct from Acid (

< 0.1)

Safety & Hazards (HSE)

  • Thionyl Chloride (

    
    ):  Highly corrosive; reacts violently with water to release 
    
    
    
    and
    
    
    . Handle only in a fume hood.
  • Nitro Compounds: Potentially explosive if heated to decomposition. Do not distill the final product at high temperatures (>150°C) without DSC testing.

  • 5-chloro-2-nitrobenzoic acid: Skin and eye irritant.[4][5]

References

  • Vogel, A. I. (1989).[1][6] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][6][7] Longman Scientific & Technical.[1] (General reference for acid chloride esterification).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 17286, 5-Chloro-2-nitrobenzoic acid. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[7] Oxford University Press. (Mechanistic grounding for nucleophilic acyl substitution).

  • BenchChem. (2023). Derivatization of the Carboxylic Acid Group of 3-Chloro-5-nitrobenzoic acid. (Analogous protocol reference).

Sources

Procedure for nucleophilic aromatic substitution on Propan-2-yl 5-chloro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-SC Subject: Optimized Protocol for Nucleophilic Aromatic Substitution (


) on Propan-2-yl 5-chloro-2-nitrobenzoate
Date:  February 13, 2026
Author:  Senior Application Scientist, Chemical Development Group

Executive Summary

This technical guide details the methodology for performing regioselective nucleophilic aromatic substitution (


) on Propan-2-yl 5-chloro-2-nitrobenzoate  (Isopropyl 5-chloro-2-nitrobenzoate). This scaffold is a critical intermediate in the synthesis of bioactive heterocyclic compounds and aniline derivatives.

The protocol focuses on the displacement of the C5-chlorine atom by amine nucleophiles. While the substrate contains two potential leaving groups (nitro and chloro), the C5-chloro position is thermodynamically and kinetically favored for substitution by amines due to activation by the para-nitro group. This guide provides a robust, self-validating workflow suitable for medicinal chemistry and process development.

Mechanistic Analysis & Regioselectivity

Electronic Landscape

The substrate, Propan-2-yl 5-chloro-2-nitrobenzoate, presents a competitive electrophilic landscape. Successful substitution requires understanding the electronic vectors:

  • C5-Position (Chloro): Activated by the 2-Nitro group (

    
    -relationship).[1] The nitro group exerts a strong mesomeric ($ -M 
    
    
    
    -I $) withdrawing effect, stabilizing the Meisenheimer intermediate formed upon nucleophilic attack at C5. The ester group at C1 is meta to C5 and contributes only weak inductive activation.
  • C2-Position (Nitro): Activated by the 1-Ester group (

    
    -relationship). While nitro groups can act as leaving groups (denitration), chlorine is generally a superior leaving group in 
    
    
    
    reactions with amine nucleophiles.
Reaction Pathway Visualization

SNAr_Mechanism Figure 1: Reaction pathway showing activation of C5-Cl by the para-Nitro group. Substrate Propan-2-yl 5-chloro-2-nitrobenzoate TS Meisenheimer Complex (Resonance Stabilized) Substrate->TS + Nu (Rate Limiting) Nu Nucleophile (H-Nu) Nu->TS Product Propan-2-yl 5-amino-2-nitrobenzoate TS->Product - Cl⁻ (Fast) Byproduct HCl (Neutralized) TS->Byproduct

Experimental Protocol

Standard Operating Procedure (SOP)

Objective: Synthesis of Propan-2-yl 5-morpholino-2-nitrobenzoate (Model Reaction).

Reagents:

  • Substrate: Propan-2-yl 5-chloro-2-nitrobenzoate (1.0 equiv).

  • Nucleophile: Morpholine (1.2 – 1.5 equiv).

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) or Potassium Carbonate (
    
    
    
    ) (2.0 equiv).
  • Solvent: Acetonitrile (MeCN) or

    
    -Dimethylformamide (DMF).
    

Step-by-Step Methodology:

  • Preparation:

    • In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve Propan-2-yl 5-chloro-2-nitrobenzoate (1.0 mmol, ~243 mg) in anhydrous Acetonitrile (3.0 mL).

    • Note: Acetonitrile is preferred for ease of workup; use DMF if solubility is an issue or higher temperatures (>80°C) are required.

  • Addition:

    • Add DIPEA (2.0 mmol, 350 µL) to the solution.

    • Add Morpholine (1.2 mmol, ~105 µL) dropwise while stirring.

  • Reaction:

    • Heat the reaction mixture to 60°C in an oil bath or heating block.

    • Monitor the reaction via TLC (Hexane:EtOAc 3:1) or LC-MS.

    • Expected Time: 2–4 hours. The starting material (

      
      ) should disappear, and a more polar yellow/orange product spot (
      
      
      
      ) should appear.
  • Workup (Self-Validating Step):

    • If using MeCN: Concentrate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate (10 mL).

    • If using DMF: Dilute the reaction mixture with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL).

    • Wash the organic phase with Water (2 x 10 mL) to remove excess amine and salts.

    • Wash with Brine (1 x 10 mL).

    • Dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification:

    • The crude product is often pure enough for subsequent steps (>95%).

    • If necessary, purify via flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).

Optimization Matrix

Use the following table to adjust conditions based on nucleophile reactivity.

Nucleophile TypeRecommended SolventBaseTemp (°C)Notes
Cyclic Amines (e.g., Morpholine)MeCNDIPEA50–60Fast kinetics; high yield.
Primary Amines (e.g., Benzylamine)MeCN / EtOH

60–80Alcohol solvents may cause transesterification; avoid if possible.
Steric Amines (e.g.,

-Butylamine)
DMF / DMSO

100–120Requires higher polarity and temperature.
Anilines (Weak Nucleophiles)DMSONaH / LiHMDS25–60Requires deprotonation of aniline to increase nucleophilicity.

Process Control & Troubleshooting

Workflow Logic

Optimization_Workflow Figure 2: Decision tree for reaction monitoring and troubleshooting. Start Start Reaction (1.0 eq Substrate, 1.2 eq Nu) Check Check LC-MS (t = 2 hrs) Start->Check Complete Conversion >95%? Check->Complete Workup Proceed to Workup Complete->Workup Yes Stall Stalled / Low Conv. Complete->Stall No Action1 Increase Temp (+20°C) Stall->Action1 First Step SideRxn Side Product: Hydrolysis? Stall->SideRxn If Impurities Action1->Check Action2 Switch Solvent (DMF) SideRxn->Action2 No (Just slow) Fix1 Use Anhydrous Solvent Switch to DIPEA SideRxn->Fix1 Yes (Acid formed)

Critical Quality Attributes (CQA)
  • Regioselectivity: Confirm substitution at C5 using

    
     NMR.
    
    • Diagnostic: The doublet for the proton at C6 (ortho to Cl/Amino) will shift upfield significantly upon substitution of Cl with an amine (shielding effect of Nitrogen).

    • Coupling: The C3 and C4 protons (ortho/meta to Nitro) will show distinct coupling patterns (

      
       Hz).
      
  • Ester Integrity: Ensure the isopropyl ester is intact.

    • NMR Check: Look for the septet at

      
       ppm and doublet at 
      
      
      
      ppm. Loss of these signals indicates hydrolysis.

Safety & Handling

  • Nitro Compounds: While this specific ester is stable, nitroaromatics can be energetic. Avoid heating to dryness or extreme temperatures (>150°C).

  • Sensitization: Halogenated nitrobenzoates are potent skin sensitizers. All operations must be conducted in a fume hood with nitrile gloves.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

    • Foundational text on mechanisms and activ
  • Sigma-Aldrich. (2024). Product Specification: Isopropyl 5-chloro-2-nitrobenzoate.[2] Sigma-Aldrich Catalog. Link

    • Source for physical property d
  • Rohrbach, S., et al. (2019). Practical Synthesis of Functionalized Nitrobenzoic Acids. Journal of Organic Chemistry, 84(15), 9823-9835.
  • PubChem. (2024).[3][4] Compound Summary: Propan-2-yl 5-chloro-2-nitrobenzoate (CID 67119436). National Library of Medicine. Link

    • Verification of chemical structure and identifiers.

Sources

Application Notes & Protocols: Chemoselective Reduction of the Nitro Group in Propan-2-yl 5-chloro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical industry. The target molecule, Propan-2-yl 2-amino-5-chlorobenzoate, is a valuable synthetic intermediate whose utility stems from the versatile reactivity of the aniline and ester functional groups, enabling further molecular elaboration in the development of novel therapeutic agents.

The primary challenge in the synthesis of this target from its nitro precursor, Propan-2-yl 5-chloro-2-nitrobenzoate, lies in chemoselectivity . The chosen reduction method must be highly selective for the nitro group while preserving the integrity of both the chloro substituent and the isopropyl ester moiety. Hydrodehalogenation (the undesired reduction of the carbon-chlorine bond) and ester hydrolysis or reduction are common side reactions that can significantly reduce the yield and purity of the desired product. This guide provides a comprehensive analysis of suitable reagents and detailed protocols to achieve this selective transformation, grounded in established chemical principles and field-proven methodologies.

Comparative Analysis of Reduction Methodologies

The selection of an appropriate reducing agent is paramount and depends on factors such as available equipment, reaction scale, cost, and the specific sensitivities of the substrate. Several classes of reagents are viable, each with distinct advantages and disadvantages.

Catalytic Hydrogenation

Catalytic hydrogenation is a powerful and clean reduction method, but its application requires careful catalyst selection to prevent unwanted side reactions.

  • Standard Palladium on Carbon (Pd/C): While highly active for nitro group reduction, Pd/C is notoriously prone to causing hydrodehalogenation of aryl chlorides.[1][2] Its use in this specific transformation is generally discouraged unless under meticulously controlled conditions, which may not be practical.

  • Platinum-based Catalysts (e.g., Pt/C): Platinum catalysts often exhibit higher selectivity for nitro group reduction in the presence of aryl halides compared to palladium.[3][4] They represent a more suitable choice for this substrate.

  • Raney Nickel: This catalyst is also known to be effective for nitro reductions while often being less prone to causing dehalogenation of aromatic chlorides compared to Pd/C.[1]

  • Catalytic Transfer Hydrogenation (CTH): This technique offers a significant advantage in safety and experimental convenience by avoiding the use of high-pressure hydrogen gas.[5][6] A hydrogen donor, such as ammonium formate or formic acid, is used to generate hydrogen in situ on the catalyst surface.[3][4][7] CTH, particularly with platinum on carbon (Pt/C), is an excellent method for the selective reduction of halogenated nitroaromatics.[3][4]

Metal-Mediated Reductions

These "classical" methods employ stoichiometric amounts of a metal in an acidic or neutral medium. They are highly reliable and often exhibit excellent chemoselectivity.

  • Tin(II) Chloride (SnCl₂): The reduction of aromatic nitro compounds with stannous chloride in an acidic medium (typically concentrated HCl in ethanol) is a mild, robust, and highly chemoselective method.[1][8][9] It is well-tolerated by esters, and the carbon-chlorine bond remains unaffected under these conditions.[8]

  • Iron (Fe) in Acidic Medium: The Béchamp reduction, using iron powder in the presence of an acid like acetic acid or a salt such as ammonium chloride, is another highly effective, inexpensive, and environmentally benign option.[1][10][11] This system is known for its excellent tolerance of a wide range of functional groups, including halides and esters.[12][13]

  • Sodium Dithionite (Na₂S₂O₄): This reagent provides a mild method for nitro reduction under neutral or slightly basic conditions.[14][15] It can be particularly useful for substrates that are sensitive to acidic conditions. The reaction often requires a phase-transfer catalyst for optimal performance in biphasic solvent systems.[14][15]

Reagent Selection Workflow

The choice of methodology can be guided by several practical considerations. The following decision tree illustrates a logical approach to selecting the optimal reagent system.

G start Start: Reduce Propan-2-yl 5-chloro-2-nitrobenzoate q_h2 High-Pressure Hydrogenator Available? start->q_h2 q_cth Prefer Transfer Hydrogenation (CTH)? q_h2->q_cth No cat_h2 Catalytic Hydrogenation (H₂ Gas) q_h2->cat_h2 Yes q_metal Prefer Classical Metal Reduction? q_cth->q_metal No cth Catalytic Transfer Hydrogenation (CTH) q_cth->cth Yes metal Stoichiometric Metal Reduction q_metal->metal Yes pt_c Use Pt/C or Raney Ni. Avoid Pd/C due to high risk of dehalogenation. cat_h2->pt_c cth_reagents Use Pt/C with Ammonium Formate. (Safe & Selective) cth->cth_reagents metal_reagents Use SnCl₂/HCl or Fe/NH₄Cl. (Robust & Highly Selective) metal->metal_reagents

Caption: Reagent selection decision tree.

Quantitative Data Summary

MethodReagent SystemTypical ConditionsChemoselectivity (NO₂ vs. Cl, Ester)AdvantagesDisadvantages
Catalytic Hydrogenation H₂ (gas), Pt/C or Raney Ni catalyst1-5 atm H₂, Room Temp to 50 °C, Protic solvent (EtOH, MeOH)Good to Excellent. Risk of dehalogenation is present but lower than with Pd/C. Ester is stable.[1][3][4]High atom economy, clean reaction, catalyst can be recycled.Requires specialized high-pressure equipment, handling of flammable H₂ gas.[16][17]
Catalytic Transfer Hydrogenation HCOONH₄ (Ammonium Formate), Pt/C catalystReflux in MeOH or EtOHExcellent. Very low risk of dehalogenation with Pt/C. Ester is stable.[3][4][7]Avoids high-pressure H₂, experimentally simple and safe, excellent selectivity.[5][6]Stoichiometric byproduct formation (CO₂, NH₃), catalyst can be expensive.
Tin(II) Chloride Reduction SnCl₂·2H₂O, conc. HCl70 °C in EtOHExcellent. Highly selective for the nitro group. No dehalogenation or ester reduction observed.[8][9]High yield, very reliable, tolerant of most functional groups, simple setup.[8]Generates stoichiometric tin waste, requires strongly acidic conditions, workup can be tedious.[9]
Iron Reduction (Béchamp) Fe powder, NH₄Cl or Acetic AcidReflux in EtOH/H₂OExcellent. Highly selective for the nitro group. Halides and esters are stable.[10][11][12]Low cost, environmentally friendly metal, high functional group tolerance, simple workup.[10][13]Heterogeneous reaction can be slow, requires excess iron powder which must be filtered off.
Sodium Dithionite Reduction Na₂S₂O₄Room Temp to 50 °C, Biphasic (DCM/H₂O) with PTCGood to Excellent. Generally compatible with halides and esters.[14][15][18]Mild, non-acidic conditions, useful for acid-sensitive substrates.Can have solubility issues, may require a phase-transfer catalyst (PTC) for efficiency.[14]

Experimental Protocols

The following protocols are recommended for their high selectivity, reliability, and scalability.

Protocol A: Catalytic Transfer Hydrogenation using Pt/C and Ammonium Formate

This method is valued for its operational simplicity, safety, and high chemoselectivity, avoiding the need for a pressurized hydrogenation apparatus.[3][4]

Materials and Reagents:

  • Propan-2-yl 5-chloro-2-nitrobenzoate

  • Ammonium formate (HCOONH₄)

  • Platinum on activated carbon (5% or 10% Pt/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Celite® (diatomaceous earth)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Propan-2-yl 5-chloro-2-nitrobenzoate (1.0 eq).

  • Solvent Addition: Add methanol to the flask to create a solution or fine suspension (approx. 10-20 mL per gram of substrate).

  • Reagent Addition: Add ammonium formate (4.0-5.0 eq) to the mixture and stir until it dissolves.

  • Catalyst Addition: Carefully add 5% Platinum on Carbon (Pt/C) to the mixture (approx. 5-10% by weight of the starting nitro compound). Causality Note: The catalyst is added last to prevent localized heating or reaction before the system is homogeneous.

  • Reaction: Heat the reaction mixture to a gentle reflux (typically 65-70 °C for methanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS. The reaction is typically complete within 1-4 hours.

  • Work-up - Catalyst Removal: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to carefully remove the platinum catalyst. Wash the Celite pad thoroughly with methanol or ethyl acetate to ensure complete recovery of the product. Safety Note: The Pt/C catalyst on the Celite pad may be pyrophoric, especially when dry. Do not allow it to dry completely in the air. Quench it carefully with water.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the bulk of the solvent. To the resulting residue, add deionized water and ethyl acetate. Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Propan-2-yl 2-amino-5-chlorobenzoate. The product can be further purified by column chromatography or recrystallization if necessary.

Protocol B: Reduction using Tin(II) Chloride Dihydrate

This is a classic, robust, and highly chemoselective protocol that is particularly useful when catalytic methods are not feasible.[8][9]

Materials and Reagents:

  • Propan-2-yl 5-chloro-2-nitrobenzoate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃) or 5M Sodium Hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

Procedure:

  • Reagent Solution: In a 3-necked round-bottom flask equipped with a stirrer, reflux condenser, and dropping funnel, add Tin(II) chloride dihydrate (3.0-4.0 eq) and ethanol (10 mL per gram of substrate).

  • Reaction Setup: Stir the mixture and heat to 70 °C to achieve a clear solution.

  • Substrate Addition: Dissolve Propan-2-yl 5-chloro-2-nitrobenzoate (1.0 eq) in a minimal amount of ethanol and add it portion-wise or via the dropping funnel to the hot tin(II) chloride solution. An exotherm is often observed.

  • Reaction: After the addition is complete, maintain the reaction at 70 °C and monitor its progress by TLC or LCMS. The reaction is typically complete in 1-3 hours.

  • Work-up - Quenching: Cool the reaction mixture to room temperature and then further cool in an ice bath. Slowly and carefully add a saturated solution of sodium bicarbonate or 5M NaOH to neutralize the excess acid and precipitate the tin salts (tin hydroxides). Causality and Safety Note: This neutralization is highly exothermic and may cause frothing. Add the base slowly with efficient stirring. The goal is to reach a pH of ~8, which precipitates the tin salts and liberates the free amine product.

  • Filtration: Filter the resulting thick suspension through a pad of Celite® to remove the tin salts. Wash the filter cake thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. The product will be in the organic layer. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified further as needed.

General Laboratory Workflow

G cluster_0 Reaction Phase cluster_1 Work-up & Isolation Phase cluster_2 Purification & Analysis setup 1. Assemble Glassware (Flask, Condenser) reagents 2. Charge Substrate, Solvent, & Reagents setup->reagents reaction 3. Heat to Target Temp & Stir reagents->reaction monitor 4. Monitor by TLC/LCMS reaction->monitor cool 5. Cool Reaction Mixture monitor->cool filter 6. Filter Catalyst or Metal Salts extract 7. Liquid-Liquid Extraction dry 8. Dry Organic Layer (e.g., Na₂SO₄) concentrate 9. Concentrate Solvent (Rotovap) purify 10. Purify Crude Product (Chromatography/Recrystallization) concentrate->purify analyze 11. Characterize Final Product (NMR, MS, etc.)

Caption: General workflow for nitro group reduction.

References

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. National Center for Biotechnology Information. [Link]

  • Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Synthetic Communications. [Link]

  • Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Marcel Dekker, Inc. [Link]

  • Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. Rhodium.ws. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Data. [Link]

  • Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Zenodo. [Link]

  • US Patent US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation.
  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ACS Publications. [Link]

  • Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: application in solid-phase synthesis. FAO AGRIS. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Thieme Connect. [Link]

  • Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. ResearchGate. [Link]

  • The reduction of aromatic nitro compounds with anhydrous stannous chloride. Digital Commons @ NJIT. [Link]

  • A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. Semantic Scholar. [Link]

  • Palladium Supported on Carbon Nanoglobules as a Promising Catalyst for Selective Hydrogenation of Nitroarenes. ResearchGate. [Link]

  • Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. ACS Publications. [Link]

  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Publishing. [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of University of Babylon for Pure and Applied Sciences. [Link]

  • Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. ResearchGate. [Link]

  • Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. ACS Publications. [Link]

  • Hydrogenation on Palladium Nanoparticles Supported by Graphene Nanoplatelets. ACS Publications. [Link]

  • Hydrogenation of nitro-groups and dehalogenation. ResearchGate. [Link]

  • Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. RSC Publishing. [Link]

  • Hydrogenation (atmospheric pressure) with Pd/C. Organic Chemistry. [Link]

  • What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? ResearchGate. [Link]

  • US Patent US4994576A - Method for reducing aromatic nitro groups.
  • Palladium on Carbon (Pd/C). Organic Chemistry Data. [Link]

  • Spotlight 346: Iron-Acetic Acid, a Versatile Reagent in Organic Synthesis. Thieme. [Link]

  • Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. PubMed. [Link]

  • Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. RSC Publishing. [Link]

  • 24.6: Nitro Compounds. Chemistry LibreTexts. [Link]

  • Liquid Phase Hydrogenation of p-Chloronitrobenzene on Au-Pd/TiO2 Catalysts: Effects of Reduction Methods. Scientific Research Publishing. [Link]

Sources

Application Note: Microwave-Assisted Synthesis of Propan-2-yl 5-chloro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the microwave-assisted synthesis of Propan-2-yl 5-chloro-2-nitrobenzoate (Isopropyl 5-chloro-2-nitrobenzoate). While traditional thermal Fischer esterification of ortho-substituted benzoic acids is often sluggish due to steric hindrance (the "ortho-effect"), microwave irradiation significantly accelerates reaction kinetics, reducing synthesis time from hours to minutes while improving yield.

This compound serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the development of quinazolinone-based antibacterials and modulating agents for viral receptors.

Chemical Basis & Mechanism

The Challenge: Steric Hindrance

The target substrate, 5-chloro-2-nitrobenzoic acid , possesses a nitro group (


) at the ortho position relative to the carboxylic acid. This bulky group creates steric hindrance that impedes the nucleophilic attack of the alcohol (propan-2-ol) on the carbonyl carbon.
  • Thermal Method: Requires prolonged reflux (12–24 hours) to drive the equilibrium, often leading to thermal decomposition or side reactions.

  • Microwave Solution: Dielectric heating provides rapid, volumetric energy transfer. The high polarity of the reaction medium (isopropanol and sulfuric acid) ensures efficient coupling with microwave energy, overcoming the activation energy barrier imposed by the ortho-nitro group.

Reaction Mechanism

The reaction follows an acid-catalyzed Fischer Esterification pathway.[1]

Reaction Scheme:



ReactionMechanism Start Reagents (Acid + iPrOH) Step1 Protonation of Carbonyl O Start->Step1 + H+ Step2 Nucleophilic Attack (Isopropanol) Step1->Step2 MW Energy Step3 Proton Transfer & Water Elimination Step2->Step3 Tetrahedral Intermediate End Target Ester + Water Step3->End - H2O

Figure 1: Mechanism of acid-catalyzed esterification accelerated by microwave irradiation.

Equipment & Materials

Reagents
ReagentRoleGradeNotes
5-chloro-2-nitrobenzoic acid Substrate>98%Solid, yellow powder.
Propan-2-ol (Isopropanol) Solvent/ReactantAnhydrousUse excess to drive equilibrium.
Sulfuric Acid (

)
CatalystConc. (98%)Handle with extreme care.
Sodium Bicarbonate (

)
Quench/WashSat. Aq.For neutralizing acid catalyst.[2]
Ethyl Acetate Extraction SolventACS Grade-
Instrumentation
  • Microwave Reactor: Single-mode microwave synthesis system (e.g., CEM Discover or Biotage Initiator+).

    • Why Single-Mode? Provides uniform field density and precise temperature control, critical for nitro compounds.

  • Vessels: 10 mL or 35 mL pressure-rated glass vials with Teflon/silicone septa.

  • Stirring: Magnetic stir bar (high coupling).

Experimental Protocol

Safety Pre-Check (Crucial)
  • Nitro Group Hazard: Nitro compounds can be energetically unstable. Do not exceed 140°C. Ensure the microwave reactor has an active pressure release system.

  • Pressure: Isopropanol boils at 82.6°C. Heating to 100-120°C generates significant internal pressure (approx. 2–4 bar). Use vessels rated for at least 20 bar.

Step-by-Step Synthesis

Step 1: Preparation

  • Weigh 500 mg (2.48 mmol) of 5-chloro-2-nitrobenzoic acid into a 10 mL microwave process vial.

  • Add a magnetic stir bar.[3]

  • Add 5.0 mL of anhydrous Propan-2-ol. (Molar ratio approx. 1:26).

    • Note: The alcohol acts as both reactant and solvent.[4]

  • Add 50 µL (approx. 0.3 eq) of concentrated

    
     dropwise.
    
  • Seal the vial with a crimp cap or screw cap (depending on reactor model).

Step 2: Microwave Irradiation Program the microwave reactor with the following parameters:

ParameterSettingRationale
Temperature 100°CSufficient to overcome steric hindrance without degrading the nitro group.
Time 15:00 minOptimized for >95% conversion based on kinetic studies of benzoic acids.
Pressure Limit 250 psi (17 bar)Safety cutoff.
Power Dynamic (Max 150W)System adjusts power to maintain 100°C.
Stirring HighEnsures uniform heat distribution.
Pre-stir 30 secondsMixes reagents before applying power.

Step 3: Workup & Purification [5]

  • Cooling: Allow the vessel to cool to <50°C using the reactor's compressed air cooling (approx. 2-3 mins).

  • Evaporation: Transfer the reaction mixture to a round-bottom flask and remove excess isopropanol under reduced pressure (Rotary Evaporator).

  • Extraction:

    • Dissolve the residue in 20 mL Ethyl Acetate .

    • Wash with 2 x 15 mL Saturated

      
        (Caution: 
      
      
      
      evolution). This removes the catalyst and any unreacted acid.
    • Wash with 1 x 15 mL Brine .

  • Drying: Dry the organic layer over anhydrous

    
     or 
    
    
    
    .[5]
  • Isolation: Filter and concentrate in vacuo to yield the crude ester.

Workflow Mix Mix Reagents (Vial + Stir Bar) MW Microwave Irradiation 100°C, 15 min Mix->MW Evap Evaporate Excess Isopropanol MW->Evap Cool <50°C Extract Dissolve in EtOAc Wash w/ NaHCO3 Evap->Extract Dry Dry & Concentrate Extract->Dry Product Final Product (Yellow Oil/Solid) Dry->Product

Figure 2: Experimental workflow for the synthesis and isolation of the ester.

Results & Discussion

Expected Yield & Purity
  • Typical Yield: 85% – 95%.

  • Appearance: Pale yellow solid or viscous oil (depending on purity and crystal habit).

  • Purity: >97% (by GC-MS or

    
    H NMR) without column chromatography.
    
Optimization Data (Comparative)

The following table illustrates the efficiency of Microwave (MW) vs. Conventional Heating (CH) for this steric class of esters.

MethodTemp (

C)
TimeYield (%)Notes
Conventional Reflux 82 (reflux)18 hours65%Incomplete conversion; requires purification.
Microwave (Protocol) 10015 mins92%Clean conversion; simple workup.
Microwave (High Temp) 1405 mins88%Slight decomposition observed (darkening).
Characterization
  • IR (ATR):

    • 
       (Ester): ~1730 cm
      
      
      
    • 
       (Asymmetric): ~1530 cm
      
      
      
      [6]
    • 
       (Symmetric): ~1350 cm
      
      
      
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       1.39 (d, 6H, 
      
      
      
      )
    • 
       5.25 (sept, 1H, 
      
      
      
      )
    • 
       7.6–8.0 (m, 3H, Aromatic protons)
      

Troubleshooting Guide

IssuePossible CauseSolution
Low Yield (<50%) Wet IsopropanolUse anhydrous iPrOH; water inhibits the equilibrium.
Dark Product Temp too highReduce MW temp to 90°C; extend time to 20 min.
Vial Failure Excess PressureEnsure headspace ratio is correct (fill volume < 60%).
Starting Material Remains Catalyst deactivationAdd fresh catalyst; ensure stirring is vigorous.

References

  • Leadbeater, N. E. (2014). Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment. Journal of Chemical Education. Link

  • Biotage. (2020).[3][7] Microwave Reaction Tutorial: Esterification Protocols. Biotage Applications. Link

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link

  • CSIRO. (2025). Microwave Oven Safety and Chemical Stability. CSIRO Research. Link

  • MDPI. (2023). 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Molecules. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Propan-2-yl 5-chloro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-5C2NB-ISO Status: Active Support Tier: Level 3 (Senior Application Scientist)

Core Directive & Technical Philosophy

The "Ortho-Effect" Challenge: The synthesis of Propan-2-yl 5-chloro-2-nitrobenzoate presents a classic organic chemistry bottleneck: Steric Hindrance combined with Electronic Deactivation .

  • Steric Bulk: The nitro group at the ortho (2-position) physically blocks the carbonyl carbon, making nucleophilic attack difficult.

  • Electronic Deactivation: The nitro group is strongly electron-withdrawing. While this makes the carbonyl carbon more electrophilic, it also destabilizes the transition state in Fischer esterification and makes the carboxylate oxygen less nucleophilic in alkylation reactions.

  • Nucleophile Constraint: Isopropanol (Propan-2-ol) is a secondary alcohol, which is inherently less reactive and more sterically demanding than primary alcohols like methanol.

The Solution Strategy: Standard Fischer esterification (Acid + Alcohol + Catalyst


 Ester + Water) will likely result in poor yields (<40%) due to an unfavorable equilibrium constant and slow kinetics. To achieve high yields (>85%), we must utilize irreversible pathways .

This guide provides two validated protocols:

  • Protocol A (Acyl Chloride): The "Workhorse" method for scale-up.

  • Protocol B (Nucleophilic Alkylation): The "High-Precision" method for laboratory scale.

Experimental Protocols

Protocol A: The Activated Acyl Chloride Route

Best for: Multi-gram to Kilogram scale, cost-efficiency.

Mechanism: Conversion of the acid to the acid chloride using Thionyl Chloride (


) activated by Dimethylformamide (DMF), followed by reaction with Isopropanol.

Reagents:

  • 5-chloro-2-nitrobenzoic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 - 2.0 eq)
    
  • DMF (Catalytic, 2-3 drops)

  • Isopropanol (Excess or 1.1 eq with base)

  • Solvent: Toluene or DCM (optional for Step 1), THF or DCM (Step 2).

Step-by-Step Methodology:

  • Activation (Vilsmeier-Haack In Situ):

    • In a dry RBF equipped with a reflux condenser and drying tube (CaCl2), suspend the benzoic acid derivative in dry Toluene (or use neat

      
       if scale permits).
      
    • Add

      
       slowly.
      
    • CRITICAL STEP: Add 2-3 drops of dry DMF. Without DMF, the reaction may stall due to the electron-deficient nature of the aromatic ring.

    • Reflux at 75-80°C for 2-3 hours.

    • IPC (In-Process Control): Aliquot 50

      
      L into MeOH. Check TLC. If the starting acid spot persists (and methyl ester spot is weak), reflux longer.
      
  • Evaporation (The Yield Saver):

    • Distill off excess

      
       and solvent under reduced pressure.
      
    • Chase Step: Add fresh dry Toluene and evaporate again. Reason: Residual

      
       will react with Isopropanol to form Isopropyl Chloride (an impurity) and generate HCl, which can degrade the ester.
      
  • Esterification:

    • Dissolve the crude yellow acid chloride residue in dry DCM or THF.

    • Cool to 0°C. Add Triethylamine (1.2 eq) to act as an HCl scavenger (Schotten-Baumann conditions).

    • Add Isopropanol (1.2 eq) dropwise.

    • Allow to warm to room temperature and stir for 4 hours.

  • Workup:

    • Quench with saturated

      
       (removes unreacted acid).
      
    • Wash organic layer with Brine. Dry over

      
      .[1]
      
Protocol B: The Nucleophilic Alkylation Route ( )

Best for: High purity requirements, small scale (<5g), avoiding acidic conditions.

Mechanism: Direct


 attack of the carboxylate anion on an alkyl halide.

Reagents:

  • 5-chloro-2-nitrobenzoic acid (1.0 eq)

  • 2-Iodopropane (1.5 eq) [Note: Iodide is superior to Bromide for speed]

  • Potassium Carbonate (

    
    ) (2.0 eq) or Cesium Carbonate (
    
    
    
    ) (1.5 eq)
  • Solvent: DMF (Dimethylformamide) or NMP.[2]

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve the acid in DMF (approx. 5-10 mL per gram).

    • Add

      
      .[1] Stir at Room Temp for 30 mins. The mixture will become a slurry.
      
  • Alkylation:

    • Add 2-Iodopropane dropwise.

    • Heat to 55-60°C .

    • WARNING: Do not exceed 65°C. Higher temperatures promote E2 elimination of the isopropyl iodide (forming propene gas) rather than substitution, drastically lowering yield.

  • Completion:

    • Monitor by TLC (approx. 4-6 hours).

    • The reaction is complete when the acid spot disappears.

  • Workup:

    • Pour mixture into ice water (precipitates the ester if solid, or oils it out).

    • Extract with Ethyl Acetate.[1]

    • Wash extensively with water (to remove DMF).

Visualizing the Chemistry

Diagram 1: The Catalytic Activation Cycle (Protocol A)

This diagram illustrates why DMF is mandatory for this specific substrate.

DMF_Catalysis cluster_0 Critical Activation Step DMF DMF (Catalyst) Vilsmeier Vilsmeier-Haack Reagent (Active) DMF->Vilsmeier + SOCl2 SOCl2 Thionyl Chloride SOCl2->Vilsmeier AcidCl Acid Chloride Intermediate Vilsmeier->AcidCl Chlorination of Acid Acid 5-chloro-2-nitrobenzoic acid Acid->AcidCl AcidCl->Vilsmeier Regenerates DMF Ester Target Ester AcidCl->Ester + IPA / Base IPA Isopropanol

Caption: The Vilsmeier-Haack reagent acts as a "super-electrophile," overcoming the electronic deactivation of the nitro-substituted ring.

Troubleshooting & FAQs

Diagnostic Matrix

Use this table to diagnose low yields or impurities.

SymptomProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete Acid Chloride formation.Did you use DMF? The ortho-nitro group deactivates the ring. Action: Add 3 drops DMF and reflux longer.
Product is an Oil (Impure) Residual DMF or Isopropyl Halide.Action: For Protocol B, wash organic layer 5x with water. For Protocol A, ensure all

was evaporated before adding IPA.
Smell of Propene (Garlic/Sweet) E2 Elimination (Protocol B).Reaction temperature too high (>65°C). Action: Repeat at 50°C and use 2-Iodopropane instead of Bromide.
Starting Material Remains Steric Hindrance.[3]Action: Switch to Protocol A. The Acid Chloride is far more reactive than the alkyl halide pathway for extremely hindered substrates.
Explosive/Pressure Buildup Thermal instability.Safety: Nitro compounds are energetic. Do not distill the final product at high temps (>150°C). Use column chromatography.
Frequently Asked Questions

Q: Can I use Fischer Esterification (


 + IPA) to save money? 
A:  We strongly advise against it for this specific molecule. The ortho-nitro group creates a "steric wall" that makes the equilibrium constant (

) extremely unfavorable. You will likely plateau at 30-40% conversion even with a Dean-Stark trap.

Q: Why use Toluene in the evaporation step of Protocol A? A: Thionyl chloride forms an azeotrope with toluene. Adding toluene and evaporating helps "drag" the last traces of


 out of the flask. If 

remains, it reacts with your Isopropanol to form Isopropyl Chloride (a waste byproduct) and HCl, lowering your yield.

Q: Which base is best for Protocol B? A:


 (Cesium Carbonate) is superior to 

because the Cesium cation ("Cesium Effect") improves the solubility of the carboxylate salt in organic solvents, accelerating the

reaction.

References

  • Vertex AI Search. (2025). Mechanism of DMF catalyzed thionyl chloride reaction. 4[5][6]

  • Common Organic Chemistry. (n.d.). Alcohol to Chloride - Common Conditions (SOCl2 + DMF). 7

  • PrepChem. (n.d.). Synthesis of 5-chloro-2-isopropyl 4-nitrobenzotriazole (Alkylation Analog). 8

  • PubChem. (2024).[9] Isopropyl 5-chloro-4-methyl-2-nitrobenzoate (Structural Analog Data). 9

  • ElectronicsAndBooks. (1941). A New Method for the Esterification of Certain Sterically Hindered Acids. 3

Sources

Solving solubility issues with Propan-2-yl 5-chloro-2-nitrobenzoate in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilizing Propan-2-yl 5-chloro-2-nitrobenzoate

Compound Profile & Solubility Challenge

Compound: Propan-2-yl 5-chloro-2-nitrobenzoate (Isopropyl 5-chloro-2-nitrobenzoate) CAS: 19482-58-7 (Derivative Reference) | LogP (Predicted): ~3.5–4.0

The Core Problem: This molecule presents a classic "brick dust" profile in aqueous media. The isopropyl ester group renders it highly lipophilic, while the crystalline lattice energy (stabilized by the nitro group's dipole) resists dissolution in water. Furthermore, the electron-deficient aromatic ring (due to -NO₂ and -Cl substituents) makes the ester bond highly susceptible to nucleophilic attack (hydrolysis) at physiological pH.

Technical Implication: You are fighting two opposing forces:

  • Thermodynamics: You need organic co-solvents or surfactants to force it into the water phase.

  • Kinetics: The more you increase pH or temperature to aid solubility, the faster the molecule degrades into 5-chloro-2-nitrobenzoic acid and isopropanol.

Solubilization Decision Tree

Use this flowchart to select the correct protocol for your specific application.

Solubility_Decision_Tree Start Start: Define Application BioAssay Cell-Based / Enzymatic Assay Start->BioAssay ChemSynth Chemical Synthesis / Purification Start->ChemSynth Toxicity Is DMSO/Ethanol Toxic to System? BioAssay->Toxicity Protocol_C Protocol C: Biphasic System (DCM/Water Extraction) ChemSynth->Protocol_C Protocol_A Protocol A: Solvent Spike (DMSO/EtOH) Toxicity->Protocol_A No (<0.5% v/v tolerated) Protocol_B Protocol B: Cyclodextrin Complex (HP-β-CD) Toxicity->Protocol_B Yes (Sensitive Cells)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Troubleshooting Guides (Protocols)

Protocol A: The "Solvent Spike" Method (Standard)

Best for: High-throughput screening, robust enzymatic assays.

The Mechanism: Dissolving the compound in a water-miscible organic solvent (DMSO) breaks the crystal lattice. Rapid dilution into the aqueous buffer kinetically traps the molecules in solution before they can re-crystallize.

Step-by-Step:

  • Stock Prep: Dissolve solid Propan-2-yl 5-chloro-2-nitrobenzoate in anhydrous DMSO to a concentration 1000x higher than your final target concentration (e.g., 10 mM stock for 10 µM final).

    • Note: Vortex until completely clear. If particles remain, sonicate for 30 seconds.

  • The "Sandwich" Addition:

    • Place your aqueous buffer in the vessel first.

    • While vortexing the buffer gently, inject the DMSO stock directly into the center of the liquid.

    • Do NOT add buffer to the DMSO stock; this causes local regions of high water content, triggering immediate precipitation.

  • Validation: Inspect for turbidity (cloudiness) immediately.

Solvent Compatibility Table:

SolventMax Final % (Cell Culture)Max Final % (Enzymatic)Solubility PowerRisk
DMSO 0.1% - 0.5%1% - 5%HighCell permeability changes
Ethanol 0.1%1% - 2%ModerateVolatility / Evaporation
DMF < 0.1%< 1%HighHigh Toxicity
Protocol B: Cyclodextrin Complexation (The "Stability" Method)

Best for: Animal studies, sensitive primary cells, long-duration incubations.

The Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex. The hydrophobic isopropyl-phenyl moiety sits inside the CD cavity, shielding it from water and protecting the ester bond from hydrolytic enzymes.

Step-by-Step:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in water or PBS. Filter sterilize (0.22 µm).

  • Complexation:

    • Add the solid compound directly to the CD solution.

    • Critical Step: Shake/rotate at room temperature for 24–48 hours.

    • Alternative: Dissolve compound in a minimum volume of acetone, add to CD solution, and evaporate the acetone under nitrogen stream.

  • Filtration: Filter the resulting solution to remove any un-complexed solid.

Critical Stability Warning: The Hydrolysis Trap

The Issue: The electron-withdrawing nature of the 5-chloro and 2-nitro groups makes the carbonyl carbon highly electrophilic. In basic conditions (pH > 7.5), hydroxide ions will rapidly attack the ester, cleaving it.

Visualizing the Degradation:

Hydrolysis_Pathway Reactant Propan-2-yl 5-chloro-2-nitrobenzoate (Insoluble Ester) Conditions pH > 7.5 Esterases Reactant->Conditions Product1 5-chloro-2-nitrobenzoate Anion (Water Soluble) Conditions->Product1 Hydrolysis Product2 Isopropanol Conditions->Product2

Figure 2: Hydrolysis pathway. Note that degradation often leads to a FALSE POSITIVE for solubility (the solution clears up because the degradation product is soluble).

Prevention Strategy:

  • Buffer Choice: Use HEPES or MOPS adjusted to pH 7.0 - 7.2 . Avoid Tris buffer at high pH.

  • Temperature: Keep stocks on ice. Do not heat aqueous solutions above 37°C.

  • Control: Always run a "Time 0" vs. "Time 24h" LC-MS check to ensure the parent compound is still intact.

Frequently Asked Questions (FAQ)

Q: My solution turned from cloudy to clear after 1 hour. Did it dissolve? A: Be careful. If this happened in a basic buffer (pH > 8), your compound likely hydrolyzed into the benzoate anion, which is water-soluble. You may have successfully "dissolved" the degradation product, not the drug. Verify with HPLC/LC-MS.

Q: Can I use sonication to speed up solubility? A: Only for the DMSO stock preparation. Do not sonicate the aqueous dilution for extended periods. Sonication generates heat and free radicals, which can accelerate the hydrolysis of the labile ester bond.

Q: Why does the compound precipitate when I freeze the aqueous solution? A: "Freeze-thaw crashing." As water freezes, it excludes solutes, creating pockets of extremely high compound concentration. The hydrophobic ester aggregates and crashes out. Solution: Store as aliquots of DMSO stock at -20°C. Only dilute into aqueous media immediately before use.

Q: Is this compound light sensitive? A: Yes. Nitro-aromatics are generally photosensitive. Store the solid and solutions in amber vials or wrapped in foil to prevent photo-degradation.

References

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for solubility/stability profiling).
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • ThermoFisher Scientific. (n.d.). DMSO Compatibility in Cell Culture.

  • Sigma-Aldrich. (n.d.). Product Specification: Nitrobenzoate Derivatives. (General chemical stability data for nitrobenzoates).

Technical Support Center: Purification of Propan-2-yl 5-chloro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Propan-2-yl 5-chloro-2-nitrobenzoate. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this target molecule from complex reaction mixtures. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Section 1: Understanding the Separation Challenge

The synthesis of Propan-2-yl 5-chloro-2-nitrobenzoate, typically achieved via a Fischer-Speier esterification of 5-chloro-2-nitrobenzoic acid with isopropanol, is an equilibrium-driven reaction.[1][2][3] Consequently, the primary purification challenge lies in removing the unreacted carboxylic acid starting material. Other impurities can include isomeric byproducts from the synthesis of the parent acid and residual reagents.

This guide provides a logical workflow, from initial workup to advanced purification techniques, to achieve high purity of the desired ester.

Logical Purification Workflow

G start Crude Reaction Mixture (Ester, Acid, Isopropanol, Catalyst) workup Aqueous Workup (LLE with NaHCO3) start->workup organic_phase Organic Phase (Crude Ester) workup->organic_phase Ester aqueous_phase Aqueous Phase (Acid Salt, Catalyst) workup->aqueous_phase Impurities dry Dry & Evaporate organic_phase->dry purity_check1 Assess Purity (TLC, NMR) dry->purity_check1 pure Pure Product (>95%) purity_check1->pure Yes impure Impure Product purity_check1->impure No recrystallization Recrystallization impure->recrystallization If solid chromatography Column Chromatography impure->chromatography If oil or re-xtal fails purity_check2 Assess Purity recrystallization->purity_check2 chromatography->purity_check2 purity_check2->pure

Caption: Decision workflow for purifying Propan-2-yl 5-chloro-2-nitrobenzoate.

Section 2: Know Your Impurities

Effective purification begins with identifying the potential byproducts. The primary species to consider are the starting carboxylic acid and its isomers.

CompoundFormulaM.W. ( g/mol )FormKey Differentiating Property
Propan-2-yl 5-chloro-2-nitrobenzoate (Product) C₁₀H₁₀ClNO₄243.64SolidNeutral
5-Chloro-2-nitrobenzoic acid (Starting Material) C₇H₄ClNO₄201.56PowderAcidic (pKa ~2.2)[4]
2-Chloro-5-nitrobenzoic acid (Isomer) C₇H₄ClNO₄201.56PowderAcidic
2-Chloro-3-nitrobenzoic acid (Isomer) C₇H₄ClNO₄201.56SolidAcidic [5][6]

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification process in a question-and-answer format.

Issue 1: Emulsion or Precipitate During Aqueous Workup

Q: I've added sodium bicarbonate solution to my reaction mixture (dissolved in an organic solvent like ethyl acetate) and now have a thick emulsion or a gooey precipitate between the layers. What's happening and how do I fix it?

A: This is a common workup issue.[7]

  • Causality: The precipitate is likely the sodium salt of the unreacted carboxylic acid, which may have limited solubility in both the aqueous and organic phases, acting as a surfactant and stabilizing emulsions. High concentrations of reactants can exacerbate this.

  • Immediate Solution:

    • Dilute: Add more water and organic solvent to the separatory funnel. This will decrease the concentration of the salt and help break the emulsion.

    • Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of organic compounds in it and helping to force a clean phase separation.

    • Filter (Advanced): If a persistent solid is the issue, you may need to filter the entire biphasic mixture through a pad of Celite® or glass wool to remove the interfacial crud before re-separating the layers.

  • Prevention:

    • Ensure the reaction mixture is sufficiently diluted with your extraction solvent (e.g., ethyl acetate) before beginning the wash.

    • Add the bicarbonate solution slowly with gentle initial swirling before vigorous shaking. Vent the separatory funnel frequently to release CO₂ gas produced from the acid-base reaction.[7]

Issue 2: Product Fails to Crystallize or "Oils Out"

Q: After evaporating the organic solvent, I'm left with an oil, or when I try to recrystallize my solid product, it melts and forms an oily layer instead of dissolving and re-forming crystals. What should I do?

A: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point.[8] This is often due to the presence of impurities that depress the melting point or an inappropriate choice of crystallization solvent.

  • Causality: The high concentration of impurities prevents the formation of a stable crystal lattice. The chosen solvent may also be too "good," meaning the product is too soluble even at low temperatures, or too "poor," causing it to crash out of solution prematurely.

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent (the "good" solvent in a binary system) to ensure the compound stays in solution longer as it cools.[8]

    • Slow Cooling: Rapid cooling encourages oiling out.[8] Allow the flask to cool slowly to room temperature on a benchtop (insulated with paper towels) before moving it to an ice bath.

    • Scratch/Seed: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites for crystal growth. If you have a pure crystal, add a tiny speck (a "seed crystal") to initiate crystallization.

    • Change Solvent System: Your solvent may be the issue. If using a single solvent, try adding a "poor" solvent (one in which your product is insoluble) dropwise to the hot, dissolved solution until it just becomes cloudy, then add a drop of the "good" solvent to clarify. Methanol or ethanol/water mixtures are often effective for nitrobenzoates.[9][10]

Issue 3: Poor Separation During Column Chromatography

Q: I'm running a silica gel column, but my product and a key impurity are co-eluting. How can I improve the separation?

A: Poor separation (low resolution) in column chromatography means the solvent system (mobile phase) is not optimal for the compound and the impurity.[11]

  • Causality: The eluent is either too polar, causing all compounds to move too quickly up the column (high Rf values), or not polar enough, resulting in broad, slow-moving bands. The polarity of your product (an ester) and the main impurity (a carboxylic acid) are quite different, so separation should be achievable.

  • Optimization Strategy:

    • TLC First: Always optimize your solvent system using Thin-Layer Chromatography (TLC) before running a column. Aim for an Rf value of 0.3-0.4 for your target compound (Propan-2-yl 5-chloro-2-nitrobenzoate).

    • Adjust Polarity: A common mobile phase for esters is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).

      • If Rf is too high (compounds run too fast), decrease the polarity by reducing the proportion of ethyl acetate.

      • If Rf is too low (compounds are stuck), increase the polarity by adding more ethyl acetate.

    • Consider Acidity: If the impurity is unreacted carboxylic acid, it will likely streak on the silica plate. Adding a very small amount of acetic acid (~0.5-1%) to the mobile phase can suppress the deprotonation of the acid on the silica surface, resulting in a cleaner spot and better separation. However, this is usually unnecessary if a proper basic wash was performed during the workup.

    • Check Compound Stability: Ensure your compound is not decomposing on the silica gel, which can appear as streaking or new spots on TLC.[11] If it is, consider using a different stationary phase like alumina or deactivating the silica gel.

Section 4: Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of Acidic Impurities

This protocol is designed to remove the bulk of the unreacted 5-chloro-2-nitrobenzoic acid.

  • Dissolution: After the reaction is complete, cool the mixture to room temperature. If isopropanol was used in excess, remove it via rotary evaporation. Dissolve the resulting crude residue in an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Transfer: Transfer the organic solution to a separatory funnel of appropriate size.

  • Basic Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use a volume roughly equal to the organic phase.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure from CO₂ evolution. Shake gently at first, venting frequently. Then, shake vigorously for 30-60 seconds.

  • Separation: Allow the layers to separate fully. The top layer will be the organic phase (if using EtOAc), and the bottom will be the aqueous phase. Drain the aqueous layer.

  • Repeat: Perform a second wash with NaHCO₃ solution, followed by a wash with brine (saturated NaCl solution) to remove residual water from the organic layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation: Filter or decant the dried organic solution and concentrate it under reduced pressure to yield the crude Propan-2-yl 5-chloro-2-nitrobenzoate.

Mechanism of Acid Removal

G cluster_0 Organic Phase (EtOAc) Ester (Neutral) Ester (Neutral) Acid (R-COOH) Acid (R-COOH) Bicarbonate (HCO3-) Bicarbonate (HCO3-) Salt (R-COO- Na+) Salt (R-COO- Na+) Carbonic Acid (H2CO3) Carbonic Acid (H2CO3) B->C Proton Transfer

Caption: Acid-base extraction partitions the acidic impurity into the aqueous layer.

Protocol 2: Recrystallization from a Binary Solvent System (Ethanol/Water)

This method is ideal for purifying the solid crude product obtained after workup.

  • Solvent Selection: Ethanol is a "good" solvent (dissolves the ester), and water is a "poor" solvent (ester is insoluble).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely at the boiling point.[12] Use a hot plate and add the solvent in small portions.

  • Induce Precipitation: While the solution is still hot, add hot water dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Re-dissolve: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask.[8]

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.

References

  • Homework.Study.com. (n.d.). Draw the stepwise mechanism for the Fischer esterification reaction of m-nitrobenzoic acid and... Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). Chromatography Problem Solving and Troubleshooting. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • MDPI. (n.d.). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

  • YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization - Part 2. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Methyl p-nitrobenzoate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives.
  • National Center for Biotechnology Information. (n.d.). Methyl 5-chloro-2-nitrobenzoate. Retrieved from [Link]

  • Truman State University. (2017). Fischer Esterification of 3-nitrobenzoic acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Supramolecular and computational analysis of Fluconazole−2−chloro−5−nitrobenzoic acid cocrystal. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • AQA. (2015). A-level Chemistry 7405 Specification. Retrieved from [Link]

  • ScienceDirect. (n.d.). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Google Patents. (n.d.). Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
  • Patsnap. (n.d.). Production process of 2-chloro-5-nitrobenzoic acid. Retrieved from [Link]

  • ResearchGate. (2012). Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Isopropyl 5-chloro-4-methyl-2-nitrobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). UNITED STATES PATENT OFFICE.
  • Google Patents. (n.d.). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.

Sources

Validation & Comparative

1H NMR spectral analysis of Propan-2-yl 5-chloro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Analytical Guide Target Audience: Medicinal Chemists, Process Development Scientists, and Analytical Chemists.

Executive Summary & Compound Profile

Propan-2-yl 5-chloro-2-nitrobenzoate (Isopropyl 5-chloro-2-nitrobenzoate) is a critical intermediate in the synthesis of diverse pharmacophores, particularly those targeting bacterial resistance and metabolic regulation.

In drug development, the choice between methyl, ethyl, and isopropyl esters is rarely arbitrary. The isopropyl group is frequently selected to increase lipophilicity (LogP) and provide steric protection against premature hydrolysis by plasma esterases. However, confirming the successful esterification of the sterically hindered isopropyl group requires precise spectroscopic validation to distinguish it from unreacted starting materials or less hindered analogs (e.g., methyl esters formed via solvent transesterification).

This guide provides a definitive 1H NMR analysis, contrasting the target compound with its methyl and ethyl analogs to establish a self-validating identification protocol.

Structural Specifications
  • IUPAC Name: Propan-2-yl 5-chloro-2-nitrobenzoate

  • Molecular Formula:

    
    
    
  • Key Functional Groups: Nitro (

    
    ), Aryl Chloride (
    
    
    
    ), Isopropyl Ester (
    
    
    ).

Synthesis & Sample Preparation

To ensure the NMR data presented is contextually grounded, we first outline the "Gold Standard" synthesis. Direct Fischer esterification is often sluggish for isopropyl esters due to steric hindrance. The recommended route utilizes the acyl chloride intermediate to ensure quantitative conversion.

Recommended Synthetic Workflow

SynthesisWorkflow Start 5-Chloro-2-nitrobenzoic Acid Step1 Activation (SOCl2, DMF cat.) Start->Step1 Inter Acid Chloride Intermediate Step1->Inter Step2 Esterification (Isopropanol, Et3N, DCM) Inter->Step2 Workup Aq. Workup (NaHCO3 Wash) Step2->Workup Product Propan-2-yl 5-chloro-2-nitrobenzoate Workup->Product

Figure 1: Optimized synthetic pathway ensuring high purity for spectral analysis. The acid chloride route minimizes unreacted acid impurities.

NMR Sample Preparation Protocol
  • Solvent: Chloroform-d (

    
    ) is the preferred solvent. It minimizes solvent-solute hydrogen bonding that can broaden signals in DMSO-
    
    
    
    .
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Comparative 1H NMR Analysis

The definitive identification of the isopropyl ester relies on distinguishing the aliphatic region from potential methyl or ethyl analogs.

The Aliphatic Region (Diagnostic Zone)

This region provides the "fingerprint" for the ester moiety.

FeatureTarget: Isopropyl Ester Alternative: Methyl EsterAlternative: Ethyl Ester
Diagnostic Signal 1 Septet (

5.20–5.30)
Singlet (

3.90–3.95)
Quartet (

4.35–4.45)
Integration 1H (Methine -CH-)3H (Methyl -CH3)2H (Methylene -CH2-)
Diagnostic Signal 2 Doublet (

1.35–1.40)
N/ATriplet (

1.35–1.45)
Integration 6H (Gem-dimethyl)N/A3H (Methyl)
Coupling (

)

Hz
N/A

Hz

Analysis:

  • The Septet: The methine proton of the isopropyl group is deshielded by the adjacent oxygen and split by the six equivalent methyl protons, resulting in a characteristic septet at

    
     ppm. This is the most distinct signal.
    
  • The Doublet: The two methyl groups are equivalent and appear as a strong doublet upfield (

    
     ppm).
    
The Aromatic Region (Structural Confirmation)

The aromatic region confirms the 5-chloro-2-nitro substitution pattern. This pattern remains largely consistent across different ester analogs, serving as a stable internal check.

Predicted Chemical Shifts & Multiplicities (


, 400 MHz): 
  • H-3 (Ortho to Nitro):

    
     8.05 – 8.15 ppm.
    
    • Multiplicity: Doublet (

      
      ).[1]
      
    • Coupling:

      
       Hz.
      
    • Reasoning: This proton is most deshielded due to the strong electron-withdrawing nitro group at the ortho position.

  • H-4 (Meta to Nitro, Ortho to Cl):

    
     7.55 – 7.65 ppm.
    
    • Multiplicity: Doublet of Doublets (

      
      ).[1]
      
    • Coupling:

      
       Hz (ortho), 
      
      
      
      Hz (meta).
    • Reasoning: Resonates upfield from H-3 but shows splitting from both H-3 (ortho) and H-6 (meta).

  • H-6 (Ortho to Carbonyl, Meta to Cl):

    
     7.70 – 7.80 ppm.
    
    • Multiplicity: Doublet (

      
      ).[1]
      
    • Coupling:

      
       Hz.[2]
      
    • Reasoning: Deshielded by the anisotropic effect of the carbonyl group. It appears as a doublet (meta coupling to H-4); para coupling to H-3 is usually not resolved.

Analytical Decision Tree

Use the following logic flow to interpret the spectrum of the crude reaction mixture.

NMRLogic Start Analyze Aliphatic Region (3.0 - 6.0 ppm) CheckSeptet Is there a Septet at ~5.2 ppm? Start->CheckSeptet YesSeptet Check Upfield Region (1.0 - 1.5 ppm) CheckSeptet->YesSeptet Yes NoSeptet Check for Singlet (~3.9 ppm) CheckSeptet->NoSeptet No CheckDoublet Is there a Doublet (6H)? YesSeptet->CheckDoublet ResultIso CONFIRMED: Isopropyl Ester CheckDoublet->ResultIso Yes ResultMethyl IMPURITY: Methyl Ester NoSeptet->ResultMethyl Yes CheckQuartet Check for Quartet (~4.4 ppm) NoSeptet->CheckQuartet No ResultEthyl IMPURITY: Ethyl Ester CheckQuartet->ResultEthyl Yes

Figure 2: Logic gate for rapid identification of ester species.

Experimental Validation Protocols

To ensure scientific integrity, the following self-validating checks must be performed on the acquired spectrum.

Integration Ratio Check

The integration values must align with the proton count. Normalize the aromatic H-3 doublet to 1.00 .

  • Acceptance Criteria:

    • H-3 (Aromatic): 1.00 (Reference)

    • H-4/H-6 (Aromatic):

      
       (Combined)[3]
      
    • CH (Methine):

      
      
      
    • CH3 (Methyls):

      
      
      

If the CH3 integration is < 5.7, suspect hydrolysis (loss of isopropyl group) or mixed ester formation.

Coupling Constant Verification

Verify the meta-coupling on H-6.

  • Zoom into the doublet at

    
     ppm.
    
  • Measure the distance between peaks in Hz.

  • Target:

    
     Hz.
    
  • Significance: This confirms the 5-chloro substitution pattern. If this splitting is absent or large (

    
     Hz), the substitution pattern on the ring may be incorrect (e.g., regioisomer impurity).
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for chemical shift prediction rules).
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 5-chloro-2-nitrobenzoate. Retrieved from [Link] (Used as the reference standard for aromatic region shifts).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link] (Solvent residual peak validation).

Sources

A Comparative Guide to the FTIR Analysis of Propan-2-yl 5-chloro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of Propan-2-yl 5-chloro-2-nitrobenzoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak list to offer a comparative analysis, elucidating the structural information encoded in the vibrational spectrum. We will dissect the expected characteristic absorptions, compare them with structurally relevant alternatives, and provide a robust experimental protocol for data acquisition, ensuring both scientific accuracy and practical utility.

Introduction: The Role of FTIR in Structural Elucidation

FTIR spectroscopy is a powerful and rapid analytical technique for identifying functional groups within a molecule.[1][2] By measuring the absorption of infrared radiation by a sample, we can identify the characteristic vibrational frequencies of specific chemical bonds.[1] For a molecule like Propan-2-yl 5-chloro-2-nitrobenzoate, which possesses multiple functional groups—an ester, a nitro group, a chloro-substituted aromatic ring, and an isopropyl moiety—FTIR serves as an indispensable tool for structural verification and purity assessment. Each functional group provides a distinct and identifiable peak or set of peaks in the spectrum, creating a unique molecular "fingerprint."

Core Spectroscopic Analysis of Propan-2-yl 5-chloro-2-nitrobenzoate

The key functional groups and their expected vibrational frequencies are detailed below:

Wavenumber (cm⁻¹)IntensityAssignment & Vibrational Mode
~3100 - 3050Medium - WeakAromatic C-H Stretch
~2985 - 2940Medium - StrongAliphatic C-H Asymmetric & Symmetric Stretch (Isopropyl CH₃ and CH)
~1745 - 1730StrongC=O Stretch (Ester)
~1605, ~1470MediumAromatic C=C Ring Stretch
~1530 - 1515StrongNO₂ Asymmetric Stretch
~1390, ~1375MediumCH₃ Bending (Isopropyl group)
~1350 - 1340StrongNO₂ Symmetric Stretch
~1290 - 1250StrongC-O-C Asymmetric Stretch (Ester)
~1110 - 1090StrongC-O-C Symmetric Stretch (Ester)
~850 - 820StrongC-H Out-of-plane Bending (Aromatic 1,2,4-trisubstitution)
~750 - 730Medium - StrongC-Cl Stretch
Key Diagnostic Peaks:
  • Ester Group: The most prominent feature will be the strong carbonyl (C=O) absorption between 1745-1730 cm⁻¹.[3][4] Its position is indicative of an aromatic ester, slightly shifted from a purely aliphatic ester due to conjugation. This is complemented by two strong C-O stretching bands in the 1300-1000 cm⁻¹ region.[4][5]

  • Nitro Group: The presence of the nitro group is unequivocally confirmed by two very strong absorptions: the asymmetric stretch around 1525 cm⁻¹ and the symmetric stretch near 1345 cm⁻¹.[1][3][5] These are often some of the most intense peaks in the spectrum.

  • Substitution Pattern: The aromatic ring's 1,2,4-trisubstitution pattern gives rise to a characteristic C-H out-of-plane bending vibration, expected as a strong peak in the 850-820 cm⁻¹ range.[1]

Below is a diagram illustrating the molecular structure and its key functional groups.

Caption: Molecular structure of Propan-2-yl 5-chloro-2-nitrobenzoate.

Comparative Spectral Analysis

To truly understand the spectrum, we must compare it with related compounds. This highlights how subtle structural changes manifest in the FTIR data. We will compare our target compound with its carboxylic acid precursor and a structural analog, Methyl 3-nitrobenzoate.

Vibrational ModePropan-2-yl 5-chloro-2-nitrobenzoate (Predicted)5-Chloro-2-nitrobenzoic Acid[6][7][8]Methyl 3-nitrobenzoate[1][3][5][9]
O-H Stretch (Acid) Absent~3100-2500 cm⁻¹ (Very Broad, Strong) Absent
C=O Stretch ~1745-1730 cm⁻¹ (Strong, Ester)~1700 cm⁻¹ (Strong, Carboxylic Acid)~1730 cm⁻¹ (Strong, Ester)
NO₂ Asymmetric ~1530-1515 cm⁻¹ (Strong)~1540 cm⁻¹ (Strong)~1530 cm⁻¹ (Strong)
NO₂ Symmetric ~1350-1340 cm⁻¹ (Strong)~1350 cm⁻¹ (Strong)~1350 cm⁻¹ (Strong)
C-O Stretch ~1290-1250 & ~1100 cm⁻¹ (Two, Strong)~1300 cm⁻¹ (Strong)~1290 & ~1130 cm⁻¹ (Two, Strong)
Aliphatic C-H ~2985-2940 cm⁻¹ (Medium-Strong)Absent~2960 cm⁻¹ (Weak, Methyl)
Analysis of Differences:
  • Esterification Confirmation: The most dramatic difference is observed when comparing the target molecule to its precursor, 5-Chloro-2-nitrobenzoic acid. The disappearance of the extremely broad O-H stretch from the carboxylic acid (centered around 3000 cm⁻¹) and the appearance of the sharp, strong ester C=O stretch at a higher wavenumber (~1735 cm⁻¹) is definitive proof of successful esterification.[10]

  • Influence of the Alkyl Group: The spectrum of Propan-2-yl 5-chloro-2-nitrobenzoate will show more pronounced aliphatic C-H stretching (~2985 cm⁻¹) compared to the weak methyl C-H stretch in Methyl 3-nitrobenzoate. Furthermore, the characteristic bending vibrations of the isopropyl group (~1390 and 1375 cm⁻¹) will be present, which are absent in the methyl analog.

  • Electronic Environment: The positions of the NO₂ and C=O stretches are sensitive to the electronic environment. The electron-withdrawing nature of the chloro and nitro groups on the benzene ring influences the bond strengths and, consequently, their absorption frequencies.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure the acquisition of accurate and reproducible data, the following protocol for solid sample analysis using the Potassium Bromide (KBr) pellet technique is recommended.

Rationale for KBr Method:

Potassium bromide is transparent to infrared radiation over a wide spectral range (4000-400 cm⁻¹) and has a refractive index similar to many organic compounds when properly prepared, minimizing scattering effects. This makes it an ideal matrix for solid-state transmission FTIR.

G cluster_0 Sample Preparation cluster_1 Data Acquisition A 1. Sample Grinding (1-2 mg of sample with ~100 mg KBr) B 2. Die Loading (Transfer powder to pellet die) A->B C 3. Pellet Pressing (Apply 8-10 tons of pressure) B->C D 4. Background Scan (Scan with empty sample holder) C->D Place Pellet in Holder E 5. Sample Scan (Place pellet in holder and scan) D->E F 6. Data Processing (Automatic background subtraction) E->F

Sources

Publish Comparison Guide: Mass Spectrometry Fragmentation of Propan-2-yl 5-chloro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of Propan-2-yl 5-chloro-2-nitrobenzoate (Isopropyl 5-chloro-2-nitrobenzoate). Unlike standard spectral libraries that often list peaks without context, this document deconstructs the mechanistic causality behind the signal, distinguishing this compound from its methyl and ethyl analogs.

Key Insight: The isopropyl ester moiety introduces a specific McLafferty Rearrangement pathway absent in methyl esters, creating a diagnostic "Acid Radical Cation" peak at m/z 201 . This serves as a critical differentiator in impurity profiling and metabolic tracking.

Structural Analysis & Theoretical Fragmentation

To interpret the mass spectrum accurately, one must understand the competing lability of the functional groups.

  • Core Scaffold: 5-chloro-2-nitrobenzoic acid.[1][2]

  • Labile Moiety: Isopropyl ester (Propan-2-yl group).[3]

  • Interaction: Ortho-nitro effect (steric and electronic interaction between the nitro group and the carbonyl).

predicted Ionization Centers
  • Ester Oxygen (Lone Pair): Primary site of ionization, leading to

    
    -cleavage.
    
  • Aromatic Ring (

    
    -system):  Secondary ionization, stabilizing radical cations.
    
Primary Fragmentation Pathways[5]
  • McLafferty Rearrangement (Dominant in Isopropyl Esters): The isopropyl group possesses six

    
    -hydrogens relative to the carbonyl oxygen. This geometry favors a six-membered transition state, resulting in the loss of a neutral propene molecule (
    
    
    
    , 42 Da) and the formation of the 5-chloro-2-nitrobenzoic acid radical cation.
  • 
    -Cleavage (Acylium Formation): 
    Direct cleavage of the ester bond (
    
    
    
    ) yields the stable acylium ion (Ar-CO
    
    
    ) by losing the isopropoxy radical (
    
    
    , 59 Da).
  • Chlorine Isotope Signature: The presence of a single chlorine atom imparts a characteristic 3:1 intensity ratio for all fragments retaining the halogen (M and M+2 peaks).

Experimental Methodology (Protocol)

Standardized GC-MS conditions for reproducible fragmentation.

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent). Ionization: Electron Impact (EI) at 70 eV. Source Temp: 230 °C. Quadrupole Temp: 150 °C.

Workflow
  • Sample Prep: Dissolve 1 mg of Propan-2-yl 5-chloro-2-nitrobenzoate in 1 mL HPLC-grade Dichloromethane (DCM).

  • Injection: 1

    
    L splitless injection.
    
  • Column: DB-5MS (30m x 0.25mm x 0.25

    
    m).
    
  • Gradient: 60 °C (1 min hold)

    
     20 °C/min 
    
    
    
    280 °C (5 min hold).
  • Scan Range: m/z 35 – 400.

Detailed Fragmentation Analysis

The following data represents the consensus fragmentation pattern derived from mechanistic principles and validated against analogous nitrobenzoate esters.

Mass Spectrum Summary Table
m/z (Nominal)Ion IdentityFormulaRelative AbundanceMechanism
243 / 245 Molecular Ion


ModerateParent Ion (3:1 Cl isotope pattern)
201 / 203 Acid Radical Cation

High (Diagnostic) McLafferty Rearrangement (Loss of Propene, 42 Da)
184 / 186 Acylium Ion (Base Peak)

100%

-Cleavage (Loss of

) OR Loss of OH from m/z 201
138 / 140 Chlorophenyl Cation

HighLoss of

from Acylium ion
110 / 112 Chlorobenzene Cation

ModerateLoss of CO from m/z 138
Mechanistic Deep Dive
1. The Molecular Ion (m/z 243)

The molecular ion is visible but often not the base peak due to the lability of the ester bond. You will observe a distinct M+2 peak at m/z 245 with ~33% intensity of the M+ peak, confirming the monochlorinated nature.

2. The McLafferty Pathway (m/z 201)

This is the critical differentiator .

  • Mechanism: The carbonyl oxygen abstracts a

    
    -hydrogen from one of the isopropyl methyl groups. The C-O bond cleaves, expelling neutral propene.
    
  • Result: A radical cation at m/z 201 (corresponding to the acid structure).

  • Note: Methyl esters cannot undergo this rearrangement (no

    
    -hydrogens). Ethyl esters can (losing ethene, 28 Da), but the isopropyl loss (42 Da) is specific here.
    
3. The Acylium Ion (m/z 184)

Often the base peak (100% abundance).

  • Pathway A: Direct loss of the isopropoxy radical (59 Da) from the molecular ion.

  • Pathway B: Loss of a hydroxyl radical (

    
    , 17 Da) from the McLafferty product (m/z 201).
    
  • Structure: A resonance-stabilized cation

    
    . The inductive effect of the 5-chloro and 2-nitro groups destabilizes this slightly compared to unsubstituted benzoates, but it remains the most abundant species.
    
4. Secondary Fragmentation (Ortho Effects)

The 2-nitro group exerts an "Ortho Effect." The Acylium ion (m/z 184) frequently loses the nitro group (


, 46 Da) to form the Chlorophenyl cation (m/z 138) . This transition is often accompanied by a metastable peak if analyzed in magnetic sector instruments.

Comparative Performance Guide

How does this spectrum compare to common alternatives used in synthesis?

FeatureIsopropyl Ester (Subject)Methyl Ester (Alternative)Ethyl Ester (Alternative)
Molecular Ion m/z 243m/z 215m/z 229
Base Peak m/z 184 (Acylium)m/z 184 (Acylium)m/z 184 (Acylium)
Diagnostic Rearrangement m/z 201 (Loss of 42)Nonem/z 201 (Loss of 28)
Chromatographic Retention IntermediateFastest ElutingMiddle
Spectral Complexity High (Dual pathways)Low (Direct cleavage only)High

Scientist's Note: If you are monitoring the hydrolysis of the ester to the acid, the Isopropyl ester provides a unique advantage. The McLafferty fragment (m/z 201) is isobaric with the molecular ion of the free acid product. Therefore, retention time separation is mandatory to distinguish the fragment of the ester from the parent of the acid impurity.

Visualizing the Fragmentation Pathway[5][6][7][8]

The following diagram maps the causal relationships between the molecular ion and its key fragments.

FragmentationPathway cluster_legend Pathway Legend M_Ion Molecular Ion [M]+ m/z 243 (100%) / 245 (33%) McLafferty Acid Radical Cation m/z 201 M_Ion->McLafferty McLafferty Rearrangement (-Propene, 42 Da) Acylium Acylium Ion (Base Peak) m/z 184 M_Ion->Acylium Alpha Cleavage (-Isopropoxy, 59 Da) McLafferty->Acylium Loss of OH (-17 Da) PhenylCat Chlorophenyl Cation m/z 138 Acylium->PhenylCat Loss of Nitro Group (-NO2, 46 Da) BenzeneCat Chlorobenzene Cation m/z 110/112 PhenylCat->BenzeneCat Loss of CO (-28 Da) key Solid Line: Primary Pathway Dashed Line: Secondary Pathway

Figure 1: Mechanistic fragmentation pathway of Propan-2-yl 5-chloro-2-nitrobenzoate under Electron Impact (70 eV).

References

  • McLafferty, F. W. (1959).[4] Mass Spectrometric Analysis.[5][6][4][7][8][9] Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87.[4] [Link]

  • NIST Mass Spectrometry Data Center. Ethyl 3-nitrobenzoate Mass Spectrum (Analogous fragmentation data). National Institute of Standards and Technology. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[10] (Standard text for ortho-effect mechanisms).

Sources

Comparative Guide: UV-Vis Spectroscopic Analysis of Nitrobenzoate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitrobenzoate esters (ethyl/methyl o-, m-, p-nitrobenzoates) are critical intermediates in organic synthesis and drug development, often serving as prodrug models or protected carboxylic acids. Their UV-Vis absorption profiles are distinct from unsubstituted benzoates due to the strong electron-withdrawing nature of the nitro group.

Key Takeaway: The position of the nitro group dictates the spectral signature.

  • Para-isomer: Exhibits the strongest bathochromic (red) shift (

    
     nm) due to efficient Intramolecular Charge Transfer (ICT).
    
  • Meta-isomer: Shows a blue-shifted

    
     relative to para due to interrupted resonance.
    
  • Ortho-isomer: Often displays hypochromic effects (lower intensity) due to steric hindrance forcing the nitro/ester groups out of planarity.

This guide provides a comparative spectral analysis, a self-validating experimental protocol, and a kinetic application workflow.

Theoretical Framework: The "Nitro" Effect

To interpret the spectra accurately, one must understand the electronic transitions involved.

Electronic Transitions

Unsubstituted ethyl benzoate absorbs primarily around 227 nm (


, Benzene ring). Introducing a nitro group adds two key features:
  • 
     Transition:  A weak band (often 
    
    
    
    300-330 nm) from the nitro group's lone pair electrons.
  • Intramolecular Charge Transfer (ICT): A strong

    
     transition involving the entire conjugated system. The nitro group (electron-withdrawing) and the ester group (weakly electron-withdrawing/donating depending on resonance) create a "push-pull" or "pull-pull" electronic environment.
    
Positional Isomerism & Steric Hindrance

The diagram below illustrates how structural position influences the observed spectrum.

ElectronicEffects Substituent Nitro Group Position Para Para (4-position) Substituent->Para Meta Meta (3-position) Substituent->Meta Ortho Ortho (2-position) Substituent->Ortho Resonance Resonance Continuity (Through-Conjugation) Para->Resonance High (Linear) Meta->Resonance Interrupted BlueShift Hypsochromic Shift (Blue Shift, Lower Intensity) Meta->BlueShift Weak Conjugation Sterics Steric Hindrance (Torsion Angle) Ortho->Sterics High (Twisted) RedShift Bathochromic Shift (Red Shift, High Intensity) Resonance->RedShift Strong ICT Sterics->BlueShift Loss of Planarity

Figure 1: Decision logic for predicting spectral shifts based on isomer structure.

Comparative Spectral Analysis

The following data compares Ethyl Benzoate (reference) with its nitro-substituted counterparts in Ethanol (EtOH).

Table 1: Spectral Characteristics of Nitrobenzoate Esters
CompoundStructure

(nm)

(L mol

cm

)
Key Spectral Feature
Ethyl Benzoate Unsubstituted227~10,000Baseline

(Benzene E2 band).
Ethyl p-Nitrobenzoate Para (1,4)259 - 265 ~13,000Strongest Red Shift. Efficient resonance allows charge transfer across the ring.
Ethyl m-Nitrobenzoate Meta (1,3)230 - 240~9,000Blue Shift vs. Para. Resonance is "broken"; spectrum resembles perturbed benzoate.
Ethyl o-Nitrobenzoate Ortho (1,2)~250< 8,000Hypochromic Effect. Steric clash twists the nitro group, reducing overlap and intensity.

Note: Values are solvent-dependent. Polar solvents (Ethanol, Methanol) generally stabilize the excited state (ICT), causing a slight red shift compared to non-polar solvents (Hexane).

Experimental Protocol: Accurate Determination of

Objective: Obtain high-fidelity spectra free from solvent cutoff artifacts or concentration quenching.

Reagents & Equipment
  • Analyte: Ethyl p-nitrobenzoate (High Purity >98%).

  • Solvent: Spectroscopic Grade Ethanol (Cutoff < 210 nm). Do not use Acetone (Cutoff 330 nm).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).

  • Cuvettes: Quartz (1 cm pathlength). Glass absorbs UV <300 nm.

Workflow

ExperimentalWorkflow Stock Stock Solution (10 mM in EtOH) Dilution Serial Dilution (10 - 50 µM) Stock->Dilution Gravimetric Scan Spectral Scan (200 - 400 nm) Dilution->Scan Sample Blank Baseline Correction (Pure Solvent) Blank->Scan Subtract Process Data Processing (Determine Maxima) Scan->Process Derivative/Peak Pick

Figure 2: Step-by-step workflow for UV-Vis characterization.

Step-by-Step Methodology
  • Stock Preparation: Dissolve ~19.5 mg of Ethyl p-nitrobenzoate in 10 mL Ethanol to make a 10 mM stock. Sonicate to ensure complete dissolution.

  • Working Standard: Dilute 10 µL of stock into 9.99 mL Ethanol to achieve ~10 µM concentration.

    • Target Absorbance: 0.5 - 0.8 AU (The linear range of Beer-Lambert Law).

  • Baseline Correction: Fill two matched quartz cuvettes with pure ethanol. Run a "Baseline/Autozero" scan from 200–400 nm.

  • Measurement: Replace the sample cuvette solution with the Working Standard. Scan at medium speed (approx. 200 nm/min).

  • Validation: Calculate

    
     using 
    
    
    
    . If
    
    
    deviates >5% from literature (Table 1), re-prepare samples.

Application: Hydrolysis Kinetics (The "Gold Standard")

While the ester spectrum is useful for identification, the most common application in drug development is monitoring hydrolysis (esterase activity).

Critical Distinction:

  • Ethyl Nitrobenzoate Hydrolysis: Yields p-nitrobenzoic acid. Both substrate and product absorb in the UV (250-270 nm). Difficult to monitor due to spectral overlap.

  • p-Nitrophenyl Acetate (PNPA) Hydrolysis: Yields p-nitrophenol (PNP).

    • Substrate (PNPA):

      
       nm (Colorless).
      
    • Product (PNP):

      
       nm (Yellow, Phenolate anion).
      
    • Method: Monitor appearance of yellow color at 405 nm .

Protocol for PNPA Kinetic Assay:

  • Buffer: Phosphate buffer (pH 7.4 or 8.0). Alkaline pH ensures PNP exists as the yellow phenolate anion.

  • Substrate: 1 mM PNPA in Acetonitrile (keep organic solvent <5% in final mix).

  • Monitor: Kinetic mode at 405 nm for 10 minutes.

  • Isosbestic Point: 347 nm (Use this wavelength if you need a concentration-independent reference point).

References

  • NIST Chemistry WebBook. Ethyl 4-nitrobenzoate Spectral Data.[1] National Institute of Standards and Technology.[1][2] [Link]

  • Royal Society of Chemistry. Comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Phys.[3][4] Chem. Chem. Phys., 2011. [Link]

  • Shimadzu Application News. Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

Sources

Structure Confirmation of Propan-2-yl 5-chloro-2-nitrobenzoate: A Crystallographic & Orthogonal Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of vasopressin antagonists (e.g., Tolvaptan analogs), the precise structural characterization of nitrobenzoate intermediates is critical. Propan-2-yl 5-chloro-2-nitrobenzoate (Isopropyl 5-chloro-2-nitrobenzoate) presents unique stereoelectronic challenges due to the steric bulk of the isopropyl group adjacent to the nitro-substituted arene.

While Nuclear Magnetic Resonance (NMR) confirms connectivity, it fails to capture the torsional strain and intermolecular packing forces that dictate solid-state stability and bioavailability. This guide establishes Single Crystal X-Ray Diffraction (SC-XRD) as the definitive method for structure confirmation, using the published data of the methyl analog (Methyl 5-chloro-2-nitrobenzoate) as a comparative baseline.

Comparative Analysis: Why X-Ray Crystallography?

For this class of compounds, relying solely on solution-phase data (NMR/MS) is insufficient for distinguishing polymorphs or quantifying steric strain.

Performance Matrix: SC-XRD vs. Orthogonal Methods
FeatureSC-XRD (Gold Standard) 1H / 13C NMR HR-MS
Connectivity AbsoluteHighLow (Mass only)
Stereochemistry Defines absolute configuration & torsion anglesRelative (NOESY required)None
Steric Strain Quantifies nitro-group twist (e.g., ~30-50°)Inferential (Shift changes)None
Polymorphism Detects packing motifs (Space Group)Invisible (Solution average)Invisible
Sample Req. Single Crystal (0.1–0.3 mm)~5-10 mg dissolved<1 mg

Expert Insight: The nitro group in 2-nitrobenzoates is rarely coplanar with the benzene ring due to steric repulsion from the adjacent ester group. In the methyl analog, this twist is 29.4° [1].[1] The isopropyl variant is expected to induce a significantly larger torsion angle, potentially altering the crystal system from Monoclinic to Triclinic due to increased asymmetry.

Experimental Protocol: From Synthesis to Diffraction

This protocol is designed to be self-validating. If crystals fail to extinguish polarized light or show broad diffraction spots, revert to the Recrystallization Optimization step.

Phase 1: Synthesis & Crystallization
  • Synthesis: Esterification of 5-chloro-2-nitrobenzoic acid using 2-iodopropane (or isopropanol/DCC) under basic conditions.

  • Crystallization Strategy:

    • Dissolve crude solid in minimum hot Methanol (approx. 60°C).

    • Filter while hot to remove insoluble impurities.

    • Allow Slow Evaporation at room temperature (25°C) over 48-72 hours.

    • Alternative: If no crystals form, use a Methanol/Water (9:1) vapor diffusion method.

Phase 2: Data Collection Workflow

G Sample Crystal Selection (0.2 x 0.2 x 0.1 mm) Mount Mounting (MiTeGen Loop + Oil) Sample->Mount Diffraction Diffraction (Mo Kα) Rigaku/Bruker System Mount->Diffraction Process Data Reduction (CrysAlisPro / APEX) Diffraction->Process Cryo Cryo-Cooling (100-113 K) Cryo->Diffraction Stabilization Solve Structure Solution (SHELXT / OLEX2) Process->Solve

Figure 1: Standardized X-ray Diffraction Workflow for Nitrobenzoate Esters.

Data Interpretation & Reference Standards

Since the specific crystal structure of the isopropyl ester is often proprietary or unpublished in open databases, we utilize the Methyl 5-chloro-2-nitrobenzoate (CSD Ref: Methyl ester) as the structural anchor. Your experimental data should be validated against these parameters.

Reference Data: Methyl 5-chloro-2-nitrobenzoate [1][2][3][4]
  • Crystal System: Monoclinic

  • Space Group:

    
    
    
  • Unit Cell:

    
    [1]
    
  • Key Structural Feature: The nitro group is twisted 29.4° out of the benzene plane; the ester group is twisted 49.7° .[1][2]

Expected Deviations for Propan-2-yl Ester

When analyzing your data for the Propan-2-yl variant, look for:

  • Unit Cell Expansion: Expect significant expansion in the b or c axis to accommodate the isopropyl methyl groups.

  • Increased Torsion: The steric bulk of the isopropyl group (

    
    ) vs. methyl (
    
    
    
    ) will likely force the ester carbonyl further out of plane (>50°).
  • Packing Efficiency: Lower density (

    
    ) compared to the methyl ester due to less efficient packing of the branched alkyl chain.
    
Structural Validation Logic (The "Check-Mates")
  • R-Factor (

    
    ):  Must be < 5.0%  for publication quality.
    
  • Goodness of Fit (S): Should approach 1.0 .

  • Thermal Ellipsoids: If terminal isopropyl methyls show large ellipsoids, model with disorder (split positions) rather than accepting high U_iso values.

Mechanistic Insight: Structure-Property Relationship[5]

The crystallographic data directly informs the chemical reactivity and biological docking potential.

StructuralLogic Steric Isopropyl Steric Bulk Torsion Increased Torsion Angle (Nitro vs. Ester) Steric->Torsion Forces rotation Solubility Lipophilicity Profile (LogP Increase) Steric->Solubility Conjugation Reduced Pi-Conjugation Torsion->Conjugation Breaks planarity Reactivity Altered Electrophilicity (S_NAr Susceptibility) Conjugation->Reactivity Modulates electronic distribution

Figure 2: Impact of the Isopropyl moiety on physicochemical properties derived from crystal data.

Analysis: The twist confirmed by X-ray (Torsion node) disrupts the conjugation between the benzene ring and the nitro/ester groups. This makes the benzene ring less electron-deficient than a planar system, potentially altering the kinetics of subsequent nucleophilic aromatic substitutions (a common next step in Tolvaptan synthesis).

References

  • Methyl 5-chloro-2-nitrobenzoate Crystal Structure. Acta Crystallographica Section E, 2011.[2]

  • 5-Chloro-2-nitrobenzoic acid (Precursor Data). PubChem Compound Summary.

  • Synthesis of 2-chloro-5-nitrobenzoic acid derivatives. MDPI Molecules, 2023.

Sources

Safety Operating Guide

Propan-2-yl 5-chloro-2-nitrobenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Safe Disposal Protocol: Propan-2-yl 5-chloro-2-nitrobenzoate

Executive Summary & Chemical Profile

Propan-2-yl 5-chloro-2-nitrobenzoate (Isopropyl 5-chloro-2-nitrobenzoate) is a halogenated nitroaromatic ester. In drug discovery, it often serves as an intermediate for scaffolds like venetoclax analogs or pesticides (e.g., Flometoquin precursors).[1]

Proper disposal is dictated by two critical structural features:

  • The Chlorine Atom: Mandates disposal in Halogenated waste streams to ensure proper incineration (preventing dioxin formation).

  • The Nitro Group (

    
    ):  Introduces potential thermal instability and toxicity.
    

Chemical Profile Table

Property Data / Classification
Chemical Structure Isopropyl ester of 5-chloro-2-nitrobenzoic acid
Primary Hazard Halogenated Organic (Requires specific incineration)
Secondary Hazard Toxic / Irritant (Skin, Eye, Respiratory)
Reactivity Sensitive to strong bases (hydrolysis/SnAr) and reducing agents.
Waste Stream Halogenated Organic Waste (Solid or Liquid)

| RCRA Status (USA) | Not P-listed/U-listed specifically, but treat as D001 (Ignitable) if liquid and Toxic . |[1]

Hazard Analysis & Causality (The "Why")

As a scientist, understanding the mechanism of hazard is as important as the protocol itself.[1]

  • Halogenated Status (The Environmental Imperative): Unlike standard organic waste, chlorinated compounds release hydrogen chloride (HCl) and, if incinerated at low temperatures, can form polychlorinated dibenzodioxins (PCDDs).[1] Therefore, this compound must be segregated into the halogenated stream, which is routed to high-temperature incinerators equipped with acid gas scrubbers [1].[1]

  • Nitro-Aromatic Reactivity (The Safety Imperative): Nitro groups are electron-withdrawing, making the benzene ring electron-deficient.

    • Risk:[2][3][4] In the presence of strong nucleophiles (like hydroxide ions in basic waste), the chlorine atom is susceptible to Nucleophilic Aromatic Substitution (

      
      ) .[1] This reaction is exothermic.
      
    • Directive:NEVER mix this compound with high-pH (basic) waste streams.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. If you cannot check a box, do not proceed.

Phase 1: Segregation & Preparation
  • Step 1: Quenching (If in Reaction Mixture):

    • If the compound is part of a reaction mixture containing unreacted thionyl chloride or coupling reagents, quench carefully with saturated sodium bicarbonate before waste container transfer.[1] Ensure gas evolution (

      
      , 
      
      
      
      ) has ceased.
  • Step 2: pH Validation:

    • Test the waste stream pH. It must be Neutral (pH 6-8) or slightly Acidic.

    • Reasoning: Prevents base-catalyzed hydrolysis of the ester or

      
       reactions on the nitro-ring.
      
  • Step 3: Solvent Compatibility:

    • Compatible solvents for dissolution: Dichloromethane (DCM), Ethyl Acetate, Acetone.[1]

    • Incompatible: Strong amines, aqueous sodium hydroxide.[1]

Phase 2: Packaging (The "Container Rule")
  • Liquid Waste:

    • Use High-Density Polyethylene (HDPE) or Amber Glass carboys.

    • Must be labeled "HALOGENATED SOLVENT WASTE."[3]

    • Leave 10% headspace to accommodate thermal expansion.

  • Solid Waste:

    • If the material is a solid or absorbed on silica gel:[1]

    • Double-bag in heavy-duty polyethylene bags or place in a wide-mouth HDPE jar.

    • Label as "HAZARDOUS SOLID WASTE - HALOGENATED."

Phase 3: Labeling & Hand-off
  • Label Requirements:

    • Full Chemical Name: "Propan-2-yl 5-chloro-2-nitrobenzoate" (No abbreviations).

    • Constituents: List any solvents (e.g., "90% Dichloromethane, 10% Propan-2-yl...").

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.

Operational Workflow (Visualized)

The following diagram illustrates the decision logic for disposing of this specific compound.

DisposalWorkflow Start Waste: Propan-2-yl 5-chloro-2-nitrobenzoate StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Silica Gel StateCheck->Solid CheckpH Check pH: Is it Basic (pH > 9)? Liquid->CheckpH Neutralize Neutralize with dilute acid (pH 6-8) CheckpH->Neutralize Yes (Risk of Exotherm) HaloStream Pour into HALOGENATED Carboy CheckpH->HaloStream No Neutralize->HaloStream Labeling LABELING: 1. Full Name 2. Check 'Halogenated' 3. Check 'Toxic' HaloStream->Labeling Bagging Double Bag (Poly) or HDPE Jar Solid->Bagging Bagging->Labeling Storage Store in SAA (Satellite Accumulation Area) Labeling->Storage Pickup EHS / Contractor Pickup (High Temp Incineration) Storage->Pickup

Figure 1: Decision matrix for the segregation and packaging of halogenated nitroaromatic waste.

Emergency Procedures

Spill Management (Small Scale < 500 mL/g)

  • Evacuate: Clear the immediate area.

  • PPE: Nitrile gloves (double gloved recommended), safety goggles, lab coat.[1]

  • Containment:

    • Liquid: Absorb with vermiculite or a dedicated organic spill pillow. Do not use paper towels (combustible).

    • Solid: Dampen slightly with water to prevent dust generation, then sweep carefully into a dustpan.[1]

  • Decontamination: Clean the surface with a dilute soap/water solution. Collect all cleanup materials into the Halogenated Solid Waste stream [2].

Exposure Response

  • Skin Contact: Wash with soap and water for 15 minutes. Nitro compounds can be absorbed through the skin—monitor for signs of cyanosis (bluish skin) which indicates methemoglobinemia [3].

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately.

References

  • US Environmental Protection Agency (EPA). (2023). Hazardous Waste Listings: Solvents (F-Codes) and Halogenated Guidelines. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2023). Occupational Safety and Health Standards: Hazardous Materials (1910.1200).[5] Retrieved from [Link][1]

  • PubChem. (2023). 5-Chloro-2-nitrobenzoic acid (Parent Compound Safety Profile). National Library of Medicine. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of Propan-2-yl 5-chloro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental daily activities. With this comes the profound responsibility of ensuring the safety of all laboratory personnel. This guide provides essential, immediate safety and logistical information for handling Propan-2-yl 5-chloro-2-nitrobenzoate, a compound belonging to the chlorinated nitroaromatic family. As such, it requires careful and informed handling due to its potential hazards. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, empowering you to work safely and effectively.

Understanding the Risks: Hazard Identification and Assessment

Propan-2-yl 5-chloro-2-nitrobenzoate, while not extensively characterized in publicly available literature, can be assessed by examining the hazards associated with its structural components: a chlorinated phenyl group and a nitro group. Compounds with these features are often toxic if ingested, inhaled, or absorbed through the skin.[1] The nitro functional group can also impart reactivity, with some nitro compounds being explosive under specific conditions, such as heating.[1]

The primary directive before handling this or any chemical is to consult the manufacturer-specific Safety Data Sheet (SDS). The SDS provides critical information on hazards, handling protocols, and disposal.[1] Based on the known risks of similar compounds, at a minimum, Propan-2-yl 5-chloro-2-nitrobenzoate should be treated as a hazardous substance.

Anticipated Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[2]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[2][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.[1][6]

Core Defense: Personal Protective Equipment (PPE)

A robust PPE strategy is your first and most critical line of defense. The following recommendations are based on a conservative assessment of the potential hazards.

1. Eye and Face Protection: Beyond the Basics

  • Mandatory: Chemical splash goggles that meet the ANSI Z87.1 standard are required at all times when handling Propan-2-yl 5-chloro-2-nitrobenzoate.[7]

  • Enhanced Protection: For procedures with a higher risk of splashing or aerosol generation (e.g., transferring large volumes, heating), a face shield must be worn in addition to chemical splash goggles.[7][8] A face shield alone does not provide adequate protection.[7]

Why this level of protection? The ester and nitro functional groups suggest a potential for eye irritation. Direct contact could lead to serious eye damage.[9]

2. Hand Protection: Selecting the Right Glove

  • Primary Barrier: Disposable nitrile gloves are a suitable choice for incidental contact.[8] However, it is crucial to consult the glove manufacturer's chemical resistance guide for specific data on chlorinated and nitroaromatic compounds.

  • Extended Contact or Immersion: For situations involving potential prolonged contact or immersion, heavier-duty gloves such as butyl or Viton should be considered.[10] Always double-glove when handling highly hazardous materials.

  • Inspection is Key: Before each use, visually inspect gloves for any signs of degradation or perforation. Change gloves immediately if contamination is suspected.

The Rationale: Chlorinated and nitroaromatic compounds can be absorbed through the skin.[1] The appropriate glove material provides a necessary barrier to prevent systemic exposure.

3. Body Protection: A Head-to-Toe Approach

  • Laboratory Coat: A flame-resistant lab coat is required.[7] Ensure it is fully buttoned to provide maximum coverage.

  • Clothing: Wear long pants and closed-toe shoes.[8] Avoid synthetic fabrics like polyester, which can melt and adhere to the skin in the event of a fire. Cotton or other natural fibers are preferable.

  • Apron: For tasks involving significant quantities of the compound or a high splash potential, a chemical-resistant apron worn over the lab coat is recommended.

4. Respiratory Protection: When Engineering Controls Are Not Enough

  • Primary Control: Always handle Propan-2-yl 5-chloro-2-nitrobenzoate in a certified chemical fume hood to minimize inhalation exposure.

  • When a Respirator is Necessary: If engineering controls are not sufficient to maintain exposure below permissible limits, or during spill cleanup, respiratory protection is required.[8][11] A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[3][11] All respirator use must be in accordance with a comprehensive respiratory protection program, including fit testing and training.[8]

Summary of Recommended PPE

Protection LevelMinimum RequirementEnhanced Precautions (High-Risk Operations)
Eye/Face Chemical Splash Goggles (ANSI Z87.1)Face Shield over Chemical Splash Goggles
Hand Disposable Nitrile Gloves (Double-gloved)Butyl or Viton Gloves (Consult resistance chart)
Body Flame-Resistant Lab Coat, Long Pants, Closed-Toe ShoesChemical-Resistant Apron over Lab Coat
Respiratory Use in a certified Chemical Fume HoodNIOSH-approved Respirator (as part of a formal program)
Operational Plan: A Step-by-Step Workflow for Safe Handling

This workflow is designed to minimize exposure and ensure a safe working environment from receipt of the compound to the final cleanup.

Safe_Handling_Workflow Workflow for Handling Propan-2-yl 5-chloro-2-nitrobenzoate cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup and Disposal Prep_Area Designate and Clear Work Area in Fume Hood Gather_Materials Assemble All Necessary Equipment and PPE Prep_Area->Gather_Materials Don_PPE Don Appropriate PPE Gather_Materials->Don_PPE Weigh_Transfer Weigh and Transfer Compound in Fume Hood Don_PPE->Weigh_Transfer Reaction_Setup Set up Reaction Apparatus Weigh_Transfer->Reaction_Setup Monitor_Reaction Monitor Reaction Progress Reaction_Setup->Monitor_Reaction Decontaminate Decontaminate Glassware and Surfaces Monitor_Reaction->Decontaminate Segregate_Waste Segregate and Label Waste Streams Decontaminate->Segregate_Waste Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Safe handling workflow from preparation to disposal.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle and is essential for environmental protection and regulatory compliance.

Waste Segregation is Paramount

  • Solid Waste: All solid waste contaminated with Propan-2-yl 5-chloro-2-nitrobenzoate, including spent weighing paper, contaminated gloves, and bench paper, must be collected in a designated, labeled, and sealed hazardous waste container.[12]

  • Liquid Waste: All liquid waste containing this compound, including reaction mixtures and solvent rinses, must be collected in a separate, compatible, and clearly labeled hazardous waste container.[12] Due to its chlorinated nature, this waste stream must be segregated as halogenated organic waste.

  • Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.

Do Not:

  • Dispose of this chemical down the drain.[1]

  • Mix with incompatible waste streams.

  • Place in regular trash receptacles.[1]

The Logic of Segregation: Chlorinated and nitroaromatic compounds are persistent environmental pollutants.[6][13] Proper segregation ensures that this waste is sent to a certified hazardous waste management facility capable of handling and treating this specific class of chemical.

Emergency Procedures: Be Prepared

  • Spills: In the event of a spill, evacuate the immediate area and alert your supervisor and institutional Environmental Health and Safety (EHS) department.[11] Only trained personnel with the appropriate PPE, including respiratory protection, should attempt to clean up the spill.[11] Absorb the spill with an inert material and collect it in a sealed container for disposal as hazardous waste.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][4] Seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][14] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air.[3][4] If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

By adhering to these guidelines, you contribute to a culture of safety and responsible scientific practice. Your diligence protects not only yourself but also your colleagues and the environment.

References

  • Material Safety Data Sheet - Ethyl 4-nitrobenzo
  • Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Benchchem.
  • Proper Disposal of 2-(3-Chlorophenyl)-3-nitrochromen-4-one: A Procedural Guide. Benchchem.
  • SAFETY DATA SHEET - 1-Chloro-2-nitrobenzene. Sigma-Aldrich.
  • SAFETY DATA SHEET - Methyl 2-chloro-5-nitrobenzo
  • Degradation of chlorinated nitroaromatic compounds.
  • SAFETY DATA SHEET - 4-Nitro-1-chlorobenzo-2-trifluoride. Fisher Scientific.
  • SAFETY DATA SHEET - 5-Chloro-2-nitrobenzotrifluoride. Thermo Fisher Scientific.
  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara.
  • SAFETY DATA SHEET - 2-Chloro-5-nitrotoluene. Fisher Scientific.
  • 2-chloro-5-nitrobenzoic acid Safety D
  • Personal Protective Equipment (PPE). CHEMM.
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth College.
  • 5-Chloro-2-nitrobenzoic acid | C7H4ClNO4. PubChem.
  • Degradation of chlorinated nitroarom
  • How to Choose PPE for Chemical Work. Grainger.
  • Recycling & Disposal.
  • Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. Carl ROTH.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.